molecular formula C₂₆H₄₃NO₄S B1141898 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin CAS No. 133787-61-8

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin

カタログ番号: B1141898
CAS番号: 133787-61-8
分子量: 465.69
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin, also known as 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin, is a useful research compound. Its molecular formula is C₂₆H₄₃NO₄S and its molecular weight is 465.69. The purity is usually 95%.
BenchChem offers high-quality 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-amino-2-methylpropan-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4S/c1-8-24(6)13-19(31-20(29)14-32-23(4,5)15-27)25(7)16(2)9-11-26(17(3)22(24)30)12-10-18(28)21(25)26/h8,16-17,19,21-22,30H,1,9-15,27H2,2-7H3/t16-,17+,19-,21+,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHAPCGDMNOXSA-ZHLRGWEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215532
Record name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133787-61-8
Record name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133787-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, [(2-amino-1,1-dimethylethyl)thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Synthesis of 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin (CAS RN: 133787-61-8) is a highly specialized thioether-linked pleuromutilin derivative[1]. In pharmaceutical manufacturing, it serves as the critical penultimate intermediate in the semisynthesis of Valnemulin , a second-generation pleuromutilin antibiotic utilized extensively in veterinary medicine to combat severe bacterial and mycoplasmal infections[2]. It is also tracked analytically as Valnemulin EP Impurity B[3]. This whitepaper provides an in-depth, mechanistically grounded guide to its synthesis, engineered specifically for process chemists and drug development professionals scaling from bench to pilot plant.

Chemical Identity & Physical Properties

To establish a baseline for analytical tracking and mass balance calculations, the fundamental properties of the target intermediate are summarized below.

ParameterSpecification
Chemical Name 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin
Common Synonyms Dimethylcysteamine pleuromutilin; Valnemulin EP Impurity B
CAS Registry Number 133787-61-8
Molecular Formula C₂₆H₄₃NO₄S
Molecular Weight 465.69 g/mol
Appearance White to off-white crystalline solid
Key Structural Features Tricyclic mutilin core, C14 thioether linkage, primary amine

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 14-O-[(1-amino-2-methylpropan-2-yl)thioacetyl]mutilin relies on the precise functionalization of the C14 glycolate side chain of the naturally occurring diterpene, pleuromutilin[4].

Direct nucleophilic substitution of the primary hydroxyl group at the C22 position of pleuromutilin is thermodynamically unfavorable. Therefore, the mechanistic pathway requires a two-stage approach:

  • Activation (Tosylation): Conversion of the C22 hydroxyl group into a superior leaving group.

  • Thioetherification (Sₙ2 Substitution): Bimolecular nucleophilic substitution using a sterically hindered thiolate.

Synthesis P Pleuromutilin (Starting Material) T Pleuromutilin-22-O-tosylate (Activated Intermediate) P->T TsCl, NaOH (Tosylation) Target 14-O-[(1-Amino-2-methylpropan-2-yl) thioacetyl]mutilin T->Target Dimethylcysteamine HCl, NaOH (Thioetherification)

Figure 1: Two-step synthetic workflow from Pleuromutilin to the target thioether intermediate.

Causality in Reagent Selection

The selection of p-toluenesulfonyl chloride (TsCl) over methanesulfonyl chloride (MsCl) in the first step is deliberate. While both successfully activate the C22 hydroxyl group, the tosylate derivative exhibits superior crystallinity[5]. This physical property allows the intermediate to be purified via simple precipitation, bypassing silica gel chromatography—a critical requirement for industrial scale-up.

For the second step, dimethylcysteamine (2-amino-1,1-dimethylethanethiol) is utilized. The gem-dimethyl groups on the cysteamine moiety provide essential steric hindrance that protects the resulting thioether from oxidative degradation in biological systems, a key factor in the pharmacokinetic profile of the final Valnemulin API[6].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that intrinsic chemical properties (such as basicity and solubility) are exploited to confirm reaction success and drive purification without external chromatographic intervention.

Protocol 1: Synthesis of Pleuromutilin-22-O-tosylate

Objective: Activate the C14 glycolate side chain for nucleophilic attack.

  • Dissolution: Charge a jacketed glass reactor with Pleuromutilin (1.0 eq) and dissolve in methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (approx. 10 volumes).

  • Base Addition: Introduce a 20% aqueous NaOH solution (1.5 eq) to the reactor. Ensure vigorous biphasic stirring.

  • Tosylation: Cool the reaction mixture to 0–5 °C. Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in MTBE dropwise over 60 minutes.

    • Causality: Strict temperature control prevents the alkaline hydrolysis of the sensitive C14 ester linkage of the pleuromutilin core.

  • Reaction Maturation: Stir the mixture at 10 °C for 2–4 hours until TLC (Ethyl Acetate/Hexane 1:1) indicates complete consumption of the starting material.

  • Workup & Isolation: Separate the aqueous layer. Wash the organic phase sequentially with water and brine to remove residual salts. Concentrate the organic layer under reduced pressure until a thick slurry forms. Add heptane to induce complete crystallization. Filter and dry under vacuum to afford Pleuromutilin-22-O-tosylate as a white crystalline powder.

Protocol 2: Synthesis of 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin

Objective: Execute an Sₙ2 thioetherification while preserving the primary amine.

  • Preparation of the Thiolate: In a separate vessel, dissolve dimethylcysteamine hydrochloride (1.1 eq) in water. Add aqueous NaOH (2.5 eq) to neutralize the hydrochloride salt and deprotonate the thiol, generating the highly nucleophilic thiolate anion[7].

  • Phase Transfer Catalysis: Charge the Pleuromutilin-22-O-tosylate (1.0 eq) into the main reactor containing MTBE. Add a phase transfer catalyst (PTC) such as benzyl-tri-n-butylammonium chloride (0.05 eq)[5].

  • Coupling: Transfer the aqueous thiolate solution into the main reactor. Stir the biphasic mixture vigorously at 20–25 °C for 3–5 hours.

  • Self-Validating Purification (Acid-Base Extraction):

    • Acidification: Separate and discard the aqueous layer. Add 1M HCl to the organic phase until the aqueous extract reaches pH 2–3.

    • Mechanism: The target compound's primary amine is protonated, rendering it highly water-soluble. It partitions into the aqueous phase, leaving unreacted tosylate and neutral impurities in the MTBE layer, which is discarded[8].

    • Basification: Adjust the product-rich aqueous phase to pH 9–10 using 20% NaOH. The target compound is free-based and precipitates or is immediately extracted into a fresh volume of MTBE or ethyl acetate[9].

  • Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the target intermediate as an off-white solid.

Table 2: Reaction Parameters & Stoichiometry
Reagent / ParameterStep 1: TosylationStep 2: Thioetherification
Limiting Reagent Pleuromutilin (1.0 eq)Pleuromutilin Tosylate (1.0 eq)
Active Reagent TsCl (1.1 eq)Dimethylcysteamine HCl (1.1 eq)
Base NaOH (1.5 eq)NaOH (2.5 eq)
Solvent System MTBE / WaterMTBE / Water
Temperature 0–5 °C20–25 °C
Reaction Time 2–4 hours3–5 hours

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized intermediate, the following analytical signatures must be confirmed:

  • Mass Spectrometry (LC-MS): The presence of the primary amine allows for excellent ionization in positive electrospray ionization (ESI+). Look for the pseudo-molecular ion [M+H]⁺ at m/z 466.7.

  • Nuclear Magnetic Resonance (¹H-NMR): The diagnostic marker for successful thioetherification is the shift of the C22 methylene protons. In the tosylate intermediate, these protons appear as a distinct AB spin system downfield due to the adjacent oxygen. Upon displacement by sulfur, these protons shift upfield. Additionally, the gem-dimethyl protons of the cysteamine moiety will appear as a strong, integrated six-proton singlet near 1.2–1.3 ppm.

  • Chromatographic Purity: HPLC analysis (C18 column, Acetonitrile/Water gradient with 0.1% TFA) should demonstrate >95% purity, with baseline resolution from the tosylate precursor[10].

Downstream Application: Valnemulin Synthesis

The synthesized 14-O-[(1-amino-2-methylpropan-2-yl)thioacetyl]mutilin is immediately primed for the final stages of Valnemulin API production. The primary amine acts as the nucleophile in an amidation reaction with a protected D-valine derivative (e.g., N-Boc-D-valine or N-allyloxycarbonyl-D-valine)[7].

Because D-valine is sterically hindered, standard carbodiimide coupling agents often result in low yields. Therefore, a mixed anhydride activation is utilized. The protected D-valine is reacted with pivaloyl chloride or ethyl chloroformate at sub-zero temperatures to form a highly reactive mixed anhydride, which is then coupled with the pleuromutilin intermediate[8]. Subsequent deprotection (e.g., using HCl for Boc removal) yields Valnemulin hydrochloride[7].

Downstream Target 14-O-[(1-Amino-2-methylpropan-2-yl) thioacetyl]mutilin Mix Mixed Anhydride Activation (Pivaloyl Chloride / Base) Target->Mix Val Protected D-Valine (e.g., N-Boc-D-Valine) Val->Mix Coupled Protected Valnemulin Mix->Coupled Amidation (-20 to 0 °C) Valnemulin Valnemulin Hydrochloride (Final API) Coupled->Valnemulin Deprotection (e.g., HCl)

Figure 2: Downstream application of the intermediate in the semisynthesis of Valnemulin API.

References

  • CAS Common Chemistry. 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin (CAS RN: 133787-61-8).
  • CymitQuimica. Valnemulin EP Impurity B.
  • MDPI.
  • PMC (National Institutes of Health).
  • University of Hertfordshire (AERU). Valnemulin.
  • Google Patents. CN102675173B - Chemical synthesis method of valnemulin hydrochloride.
  • Google Patents. CN115974739A - Acylate of dimethylcysteamine, its synthesis method and its application in the synthesis of warnemulin hydrochloride.
  • Google Patents.

Sources

Introduction: The Imperative for Precise Characterization in Antibiotic Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 14-O-Thioacetyl Mutilin Derivatives

The pleuromutilin class of antibiotics, originally isolated from fungi like Pleurotus mutilus, represents a critical scaffold in the development of new antibacterial agents.[1][2] These diterpenoid compounds inhibit bacterial protein synthesis by uniquely binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a mechanism that confers a low potential for cross-resistance with other antibiotic classes.[2][3] Semisynthetic derivatives, such as the veterinary drugs tiamulin and valnemulin and the human-use antibiotics retapamulin and lefamulin, have demonstrated the therapeutic potential of modifying the C-14 side chain of the mutilin core.[4][5]

The introduction of a 14-O-thioacetyl group is a strategic modification aimed at modulating the physicochemical and biological properties of the parent molecule, potentially enhancing its antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][6] The thioester functionality can influence factors such as cell permeability, metabolic stability, and interaction with the ribosomal target.

Given these subtleties, rigorous and unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 14-O-thioacetyl mutilin derivatives. As a senior application scientist, the focus here is not merely on the data but on the causality—why specific spectroscopic signatures appear and how they collectively validate the molecular structure, ensuring the scientific integrity required for progression in drug development pipelines.

The Integrated Spectroscopic Workflow

The comprehensive characterization of a novel derivative is not a linear process but an integrated workflow where data from multiple techniques are correlated to build a cohesive structural model. Each technique provides a unique piece of the puzzle, from the atomic connectivity to the nature of chemical bonds and overall molecular mass.

Spectroscopic_Workflow Synthesis Synthesis of 14-O-thioacetyl mutilin derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Purity >95% FTIR FT-IR Spectroscopy - Functional Groups (C=O, C-S) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework - Connectivity Purification->NMR Confirmation Structural Confirmation MS->Confirmation FTIR->Confirmation NMR->Confirmation Structural_Elucidation cluster_molecule 14-O-Thioacetyl Mutilin Derivative mol NMR ¹H & ¹³C NMR (Connectivity) NMR->mol Entire Framework MS HRMS (Molecular Formula) MS->mol Whole Molecule FTIR FT-IR (Functional Groups) FTIR->mol C=O, C-S Bonds

Caption: Mapping spectroscopic techniques to molecular features.

Conclusion

The spectroscopic characterization of 14-O-thioacetyl mutilin derivatives is a multi-faceted process that relies on the synergistic application of NMR, MS, and FT-IR. Each technique provides indispensable, orthogonal data that, when combined, allows for the unequivocal confirmation of the molecule's identity, purity, and structure. A thorough understanding of not just the data but the underlying principles governing the spectroscopic responses is critical for making informed decisions in the iterative cycle of drug design, synthesis, and evaluation. This guide serves as a foundational reference for researchers dedicated to advancing the potent antibacterial potential of the pleuromutilin class.

References

Sources

Target Identification and Mechanistic Validation of 14-O-Substituted Mutilin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pleuromutilins represent a distinct class of diterpene antibiotics characterized by a tricyclic core and a highly modifiable C14 hydroxyl group. The development of 14-O-substituted mutilin compounds—such as 1 and 2—has revitalized the antimicrobial pipeline against multidrug-resistant Gram-positive pathogens[1][2].

For drug development professionals and molecular biologists, validating the mechanism of action (MoA) of novel 14-O-substituted derivatives is a critical hurdle. This whitepaper outlines the authoritative workflows required to map the primary target—the3—and rigorously profile potential off-target liabilities[3].

Mechanistic Rationale: The "Induced Fit" Challenge

The antibacterial efficacy of 14-O-substituted mutilins is driven by a unique structural dichotomy. The rigid tricyclic mutilin core anchors into a hydrophobic pocket near the ribosomal A-site, while the flexible 14-O-extension projects into the P-site, physically hindering the correct positioning of the CCA ends of tRNAs[3].

The Causality of Assay Selection: Why do standard affinity pull-down assays often fail for pleuromutilins? The interaction between the mutilin core and the 50S subunit relies heavily on an induced fit mechanism. Binding triggers a conformational tightening of 23S rRNA nucleotides (specifically A2503, U2504, G2505, and U2506) around the drug[3][4]. Immobilizing the mutilin core on a solid matrix for affinity chromatography restricts this induced fit, leading to false negatives. Consequently, target identification must rely on in situ structural biology, chemical footprinting, and photoaffinity labeling (PAL).

G A Novel 14-O-Mutilin B Cryo-EM / X-ray (Structural ID) A->B C Chemical Footprinting (rRNA Binding) A->C D Photoaffinity Labeling (Off-Target Profiling) A->D E Validated PTC Target B->E C->E

Workflow for target identification of 14-O-mutilins.

Target Identification & Validation Workflows

Protocol 1: In Vitro Chemical Footprinting (SHAPE/DMS Probing)

Objective: Map the specific 23S rRNA nucleotides protected by the 14-O-mutilin compound to confirm PTC engagement. Causality: Chemical probes like Dimethyl Sulfate (DMS) or kethoxal covalently modify exposed RNA bases. When a mutilin compound binds the PTC, it physically shields specific bases (e.g., A2058, U2506) from the solvent, preventing their chemical modification. This "footprint" confirms direct target engagement without disrupting the native tertiary structure[2]. Self-Validating System: This protocol mandates an internal control (unmodified 50S subunit) to establish baseline PTC accessibility, and a competitive displacement control (co-incubation with carbomycin, a known PTC competitor) to ensure the footprint is specific to the A/P-site cleft.

Step-by-Step Methodology:

  • Complex Formation: Incubate 100 nM of purified bacterial 50S ribosomal subunits with 10 µM of the novel 14-O-mutilin in a highly optimized binding buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl) for 30 minutes at 37°C. Note: Mg²⁺ is critical for maintaining rRNA folding.

  • Chemical Modification: Introduce DMS (to probe A and C residues) or kethoxal (to probe G residues). Incubate for exactly 10 minutes at 37°C. Quench the reaction immediately with 0.5 M β-mercaptoethanol and sodium acetate.

  • RNA Extraction: Isolate the 23S rRNA using a standard phenol-chloroform extraction followed by ethanol precipitation.

  • Primer Extension: Anneal a fluorescently labeled DNA primer downstream of the PTC region (e.g., targeting the 2600 loop). Utilize a high-fidelity reverse transcriptase to synthesize cDNA. The enzyme will stall at any chemically modified base.

  • Capillary Electrophoresis: Resolve the cDNA fragments. Protected bases will exhibit a significantly decreased peak intensity relative to the internal control.

Protocol 2: Photoaffinity Labeling (PAL) for Off-Target Profiling

Objective: Identify secondary protein targets or mammalian off-target liabilities in a whole-proteome context. Causality: 14-O-substitutions can inadvertently introduce affinity for mammalian proteins (e.g., mitochondrial ribosomes). Because these off-target interactions may be transient, standard lysis washes them away. PAL utilizes a UV-reactive diazirine group to covalently cross-link the drug to its target in situ prior to cellular disruption. Self-Validating System: A parallel sample pre-incubated with a 100-fold molar excess of the unmodified (non-probe) 14-O-mutilin serves as a competitive displacement control. True targets will be outcompeted and show reduced enrichment, whereas non-specific "sticky" background proteins will remain unchanged.

Step-by-Step Methodology:

  • Probe Synthesis: Generate a 14-O-mutilin analog incorporating a diazirine (photocrosslinker) and an alkyne (click chemistry handle) on the C14 side chain.

  • In Situ Labeling: Incubate live cells (bacterial or mammalian) with 5 µM of the PAL probe for 1 hour. Irradiate the cells at 365 nm for 10 minutes on ice to activate the diazirine into a reactive carbene, covalently trapping interacting proteins.

  • Lysis and Click Chemistry: Lyse the cells using a 1% SDS buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-modified proteins.

  • Enrichment: Isolate biotinylated proteins using streptavidin-agarose beads. Wash stringently (using 8M urea and 1% SDS) to remove all non-covalently bound proteins.

  • LC-MS/MS Analysis: Digest the enriched proteins with trypsin and analyze via quantitative mass spectrometry. Filter the dataset against the competitive displacement control to isolate specific targets.

Quantitative Data: Ribosomal Interaction Profiles

The structural modifications at the C14 position dictate the precise footprint of the mutilin derivative within the 23S rRNA. Below is a comparative summary of validated 14-O-substituted mutilins and their specific target interactions.

CompoundTarget SubunitKey 23S rRNA Protections (E. coli numbering)Primary Indication
Lefamulin 50S PTC (A/P cleft)A2058, U2506, U2585Human CABP
Tiamulin 50S PTC (A/P cleft)A2058, A2059, G2505, U2506, U2584Veterinary (Swine Dysentery)
Retapamulin 50S PTC (A/P cleft)A2058, U2506, U2585Human Topical Infections
Valnemulin 50S PTC (A/P cleft)A2058, A2059, G2505, U2506, U2584Veterinary (Respiratory)

Resistance Mechanisms and Target Perturbation

Target identification is inextricably linked to understanding target evasion. Because mutilins bind to a highly conserved region of the PTC, target-site mutations are rare but structurally revealing.

Research into5 has demonstrated that resistance is often not mediated by direct mutation of the binding pocket, but rather by allosteric perturbation[5]. For example, mutations in the ribosomal protein L3 (e.g., Asn149Asp) alter the conformation of the 23S rRNA nucleotide U2504[2][5]. This conformational shift prevents the induced-fit tightening required for the 14-O-mutilin to securely anchor in the PTC, thereby abrogating binding.

G M 14-O-Mutilin Binding PTC 50S PTC (A- & P-sites) M->PTC Inhib Inhibition of Peptide Transfer PTC->Inhib Mut L3 Protein / 23S Mutation Res Conformational Shift (U2504) Mut->Res Res->PTC Alters Site Fail Binding Abrogated Res->Fail

Mechanism of action and resistance pathways for mutilins.

References

  • Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans Source: Weizmann Institute of Science URL:[Link][4]

  • Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic Source: PubMed (NIH) URL:[Link][1]

  • Resistance to the Peptidyl Transferase Inhibitor Tiamulin Caused by Mutation of Ribosomal Protein L3 Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link][2]

  • Mutations in Ribosomal Protein L3 and 23S Ribosomal RNA at the Peptidyl Transferase Centre Are Associated With Reduced Susceptibility to Tiamulin in Brachyspira Spp. Isolates Source: PubMed (NIH) URL:[Link][5]

Sources

Preliminary Toxicity Screening of Novel Mutilin Derivatives: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mutilin Toxicity Imperative

Pleuromutilins—such as tiamulin, retapamulin, and the recently FDA-approved lefamulin—are a unique class of antibiotics that inhibit bacterial protein synthesis by selectively binding to the peptidyl transferase center (PTC) located in domain V of the 50S ribosomal subunit[1]. As antimicrobial resistance escalates, the synthesis of novel mutilin derivatives (typically via C-14 side-chain modifications) has accelerated to target resistant Gram-positive and fastidious Gram-negative pathogens.

However, the translation of these novel compounds from bench to bedside hinges heavily on their safety profiles. Historically, pleuromutilins have exhibited specific toxicological liabilities. For example, clinical data for lefamulin highlights risks of hepatic enzyme elevation, potential CYP3A4-mediated drug-drug interactions (DDIs), and QT interval prolongation[2]. Therefore, a rigorous, causally-driven preliminary toxicity screening cascade is mandatory to prevent late-stage clinical attrition.

The Toxicity Screening Funnel

The following workflow illustrates the critical path for evaluating the safety of a novel mutilin derivative.

Workflow Start Novel Mutilin Candidate InVitro In Vitro Cytotoxicity (HepG2, RAW264.7) Start->InVitro CYP CYP450 Profiling (CYP3A4 Inhibition) InVitro->CYP IC50 > 100 µM Fail No-Go / Redesign InVitro->Fail IC50 < 10 µM hERG Cardiotoxicity (hERG Patch-Clamp) CYP->hERG Low DDI Risk CYP->Fail Strong CYP3A4 Inhibitor InVivo In Vivo Acute Toxicity (OECD 425, LD50) hERG->InVivo IC50 > 30 µM hERG->Fail QT Prolongation Risk

Sequential preliminary toxicity screening workflow for novel mutilin derivatives.

In Vitro Cytotoxicity & Hepatotoxicity Profiling

Causality & Rationale: Clinical data from lefamulin indicates that hepatic enzyme elevation (ALT/AST) is a notable adverse reaction[3]. Furthermore, 28-day oral toxicity studies of novel pleuromutilin derivatives have frequently identified the liver as a primary target organ, characterized by dose-dependent increases in relative liver weight and hepatocyte steatosis[4]. Therefore, early in vitro screening must prioritize hepatic cell lines (e.g., HepG2) alongside standard immune cell lines (e.g., RAW264.7) to rule out baseline mammalian cytotoxicity[5].

Protocol: CCK-8 Cytotoxicity Assay (Self-Validating System)
  • Cell Seeding: Seed HepG2 and RAW264.7 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel mutilin derivative (e.g., 1 to 128 µg/mL). Include a vehicle control (0.1% DMSO), a positive control for cytotoxicity (e.g., Chlorpromazine or SDS), and a blank (media only).

  • Incubation: Expose cells to the compounds for 24 h and 48 h to assess time-dependent toxicity.

  • Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

  • Validation Check: The assay is only valid if the positive control demonstrates >80% cell death and the vehicle control maintains >95% viability.

Data Presentation: Representative Go/No-Go Thresholds
Assay / Cell LineMetricAcceptable Threshold (Go)High Risk (No-Go)Rationale
HepG2 (Hepatocytes) IC₅₀> 100 µM< 10 µMHigh risk of clinical hepatotoxicity
RAW264.7 (Macrophages) IC₅₀> 100 µM< 10 µMRisk of immunosuppression / cytotoxicity
CYP3A4 Inhibition IC₅₀> 50 µM< 5 µMHigh risk of Drug-Drug Interactions (DDIs)
hERG Patch-Clamp IC₅₀> 30 µM< 1 µMHigh risk of QT prolongation / arrhythmias

Metabolic Stability and CYP450 Inhibition

Causality & Rationale: Pleuromutilin derivatives are frequently metabolized by hepatic cytochromes, and some act as selective inhibitors of CYP3A4[5]. For instance, the concomitant use of oral lefamulin with sensitive CYP3A4 substrates that prolong the QT interval is strictly contraindicated due to the risk of torsades de pointes[2]. Screening for CYP450 inhibition early prevents late-stage attrition due to severe DDIs.

Protocol: CYP3A4 Fluorogenic Inhibition Assay
  • Preparation: Prepare a reaction mixture containing human liver microsomes (HLM, 0.1 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and a fluorogenic CYP3A4 substrate (e.g., BFC).

  • Test Compounds: Add the mutilin derivative at varying concentrations (0.1 to 100 µM). Use Ketoconazole as a positive control inhibitor.

  • Initiation: Pre-incubate for 5 mins at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Detection: Incubate for 15 minutes, stop the reaction with an organic solvent (e.g., acetonitrile), and measure fluorescence (Ex/Em = 409/530 nm).

  • Validation Check: Ketoconazole must yield an IC₅₀ < 0.1 µM for the assay to be deemed reliable.

Cardiotoxicity and hERG Channel Blockade

Causality & Rationale: The FDA label for Xenleta (lefamulin) explicitly warns against its use in patients with known QT prolongation, ventricular arrhythmias, or those receiving antiarrhythmic agents[2]. This cardiotoxic potential is often mediated by the off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Mechanism Mutilin Mutilin Derivative Ribosome Bacterial 50S PTC (Efficacy Target) Mutilin->Ribosome Primary Binding CYP3A4 Hepatic CYP3A4 (Metabolic Target) Mutilin->CYP3A4 Off-target Binding hERG hERG K+ Channel (Cardiac Target) Mutilin->hERG Off-target Blockade Protein Inhibit Protein Synthesis (Bactericidal) Ribosome->Protein DDI Drug-Drug Interactions (Toxicity Risk) CYP3A4->DDI QT QT Prolongation (Toxicity Risk) hERG->QT

Mechanistic pathways of mutilin derivatives highlighting on-target and off-target effects.

Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Use an automated patch-clamp system. Establish a whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds to activate channels, then repolarize to -50 mV for 2 seconds to elicit tail currents.

  • Perfusion: Perfuse the mutilin derivative (0.1 to 30 µM). Use E-4031 (a known hERG blocker) as a positive control.

  • Data Analysis: Measure the reduction in peak tail current amplitude. Calculate the IC₅₀. An IC₅₀ > 30 µM is generally considered safe for early-stage candidates.

In Vivo Acute Oral Toxicity (OECD Guidelines)

Causality & Rationale: Once a compound clears in vitro hurdles, in vivo acute toxicity must be established to determine the median lethal dose (LD₅₀) and identify target organ toxicities. To minimize animal usage while ensuring statistical robustness, the OECD Test Guideline 425 (Up-and-Down Procedure) is the international gold standard[6]. Previous studies on novel mutilin derivatives (e.g., compound 4g and Z33) have demonstrated LD₅₀ values exceeding 5000 mg/kg, classifying them as low-toxicity compounds[4][5].

Protocol: OECD 425 Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Selection: Use healthy, nulliparous, and non-pregnant female mice or rats (8-12 weeks old)[6].

  • Dosing Strategy: Administer the mutilin derivative orally (via gavage) using a starting dose based on in vitro data (commonly 175 mg/kg, or 300 mg/kg if low toxicity is expected).

  • Observation & Progression: Dose a single animal. Observe for 48 hours for signs of severe toxicity or mortality[6].

    • If the animal survives: Dose the next animal at a higher step (e.g., using a progression factor of 3.2).

    • If the animal dies: Dose the next animal at a lower step.

  • Limit Test: If regulatory needs justify it, and low toxicity is highly suspected, a limit test at 2000 mg/kg or 5000 mg/kg can be performed[6]. Dose one animal; if it survives, dose four additional animals sequentially.

  • Endpoints: Monitor body weight, clinical signs (e.g., tremors, lethargy), and perform gross necropsy on all animals (including survivors euthanized at day 14) to check for macroscopic organ abnormalities.

Conclusion

The development of novel mutilin derivatives requires a rigorous, causally-driven preliminary toxicity screening cascade. By systematically evaluating cytotoxicity, CYP450 interactions, hERG blockade, and in vivo acute toxicity using standardized, self-validating protocols, researchers can confidently advance safe and efficacious antimicrobial candidates into clinical development while minimizing late-stage attrition.

References

  • Acute and 28‐Day Toxicity Evaluation of New Pleuromutilin Derivative 4g ResearchGate URL:[Link]

  • Xenleta (lefamulin) - FDA Prescribing Information U.S. Food and Drug Administration (FDA) URL:[Link]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure National Institutes of Health (NIH) / OECD URL:[Link]

  • FDA approves Xenleta for community-acquired bacterial Pneumonia Pharmaceutical Technology URL:[Link]

  • In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus MDPI URL:[Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative Frontiers in Microbiology URL:[Link]

Sources

Methodological & Application

Application Note: Design, Synthesis, and Validation of 14-O-Thioacetyl Mutilin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pleuromutilin and its semi-synthetic derivatives (e.g., tiamulin, retapamulin, lefamulin) represent a critical class of diterpene antibiotics targeting the bacterial 50S ribosomal subunit. With the escalating threat of multidrug-resistant (MDR) Gram-positive pathogens—specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—modifying the C-14 side chain of the pleuromutilin scaffold has become a primary strategy in antibiotic drug development.

This application note provides researchers and drug development professionals with a comprehensive mechanistic rationale and a robust, self-validating synthetic protocol for generating 14-O-thioacetyl mutilin derivatives . By utilizing a targeted nucleophilic substitution workflow, researchers can introduce thioether linkages that significantly enhance ribosomal binding affinity, metabolic stability, and overall antibacterial efficacy.

Mechanistic Rationale: The Superiority of the Thioacetyl Linker

Pleuromutilin derivatives selectively inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. reveal a highly conserved bipartite binding mode:

  • Tricyclic Mutilin Core : Anchors via hydrophobic interactions into a tight pocket at the A-site.

  • C-14 Side Chain : Extends toward the P-site, sterically hindering the correct positioning of tRNA and preventing peptide bond formation.

Why replace the native oxygen with sulfur? The introduction of a thioether linkage (14-O-thioacetyl) instead of the native glycolic ester provides distinct pharmacological advantages. Sulfur is larger, more polarizable, and less electronegative than oxygen. This substitution increases the lipophilicity and conformational flexibility of the C-14 side chain. Consequently, appended heterocyclic moieties (such as benzimidazoles, thiadiazoles, or purines) can dynamically adopt optimal conformations to form strong hydrogen bonds with the nucleotides of domain V of the 23S rRNA, effectively overcoming common ribosomal mutation-based resistance .

MOA MutilinCore Tricyclic Mutilin Core ASite A-Site (rRNA Binding) MutilinCore->ASite Hydrophobic Interactions C14SideChain 14-O-Thioacetyl Side Chain PSite P-Site (rRNA Binding) C14SideChain->PSite Hydrogen Bonding Ribosome 50S Ribosomal Subunit Inhibition Inhibition of Bacterial Protein Synthesis Ribosome->Inhibition Blocks Peptide Bond Formation PTC Peptidyl Transferase Center PTC->Ribosome ASite->PTC PSite->PTC

Mechanism of Action: 14-O-thioacetyl mutilin derivatives targeting the 50S ribosome PTC.

Synthetic Strategy and Workflow

The synthesis of 14-O-thioacetyl mutilin derivatives is executed via a highly efficient, two-step sequence designed to maximize yield while preserving the stereochemistry of the fragile tricyclic core .

  • Activation (Tosylation) : The primary hydroxyl group at the C-22 position of pleuromutilin is a poor leaving group. It is first converted into a highly reactive p-toluenesulfonate (tosylate) ester.

  • Nucleophilic Substitution : The tosylate is displaced by a thiol-containing heterocycle under mildly basic conditions to form the target thioether bond.

Synthesis Pleuromutilin Pleuromutilin (Starting Material) Tosylation Tosylation (TsCl, NaOH, DCM) Pleuromutilin->Tosylation Intermediate 22-O-Tosylpleuromutilin (Activated) Tosylation->Intermediate Substitution Nucleophilic Substitution (R-SH, Base, Solvent) Intermediate->Substitution Product 14-O-Thioacetyl Mutilin (Target Derivative) Substitution->Product Purification Purification (Chromatography) Product->Purification

Step-by-step synthetic workflow for 14-O-thioacetyl mutilin derivatives.

Detailed Experimental Protocol

Phase 1: Synthesis of 22-O-Tosylpleuromutilin

Objective: Activate the C-22 hydroxyl group for subsequent nucleophilic attack.

  • Preparation : Dissolve pleuromutilin (1.0 eq, e.g., 10 mmol) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Base Addition : Add an aqueous solution of NaOH (2.0 eq) or pyridine (2.0 eq) to the mixture.

    • Causality: The base neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation or rearrangement of the mutilin core.

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in 20 mL DCM dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and minimizes the formation of bis-tosylated byproducts or unwanted side reactions.

  • Reaction : Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:2).

  • Workup : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check : The intermediate 22-O-tosylpleuromutilin should appear as a white solid. Confirm successful tosylation via ¹H-NMR prior to proceeding (look for the appearance of aromatic protons at ~7.3 and ~7.8 ppm, and the aryl methyl group at ~2.4 ppm).

Phase 2: Synthesis of 14-O-[(Heterocyclyl)thioacetyl] Mutilin

Objective: Introduce the thioether-linked heterocyclic side chain via S_N2 substitution.

  • Preparation : Dissolve the validated 22-O-tosylpleuromutilin (1.0 eq) in 30 mL of anhydrous acetone or N,N-dimethylformamide (DMF).

  • Nucleophile Addition : Add the desired thiol derivative (e.g., 5-amino-2-mercaptobenzimidazole or 2-amino-1,3,4-thiadiazole-5-thiol) (1.1 eq).

  • Base Addition : Add potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).

    • Causality: The base deprotonates the thiol (pKa ~6-8), generating a highly nucleophilic thiolate anion. This thiolate rapidly displaces the tosylate group via a clean S_N2 mechanism, forming the thioether bond .

  • Reaction : Stir the mixture at 50 °C for 6–12 hours. Monitor via TLC (DCM/MeOH 10:1).

  • Workup : Quench the reaction with ice water. If a precipitate forms, filter and wash with cold water. Otherwise, extract with ethyl acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by silica gel column chromatography (eluent: DCM/MeOH gradient from 100:0 to 20:1) to yield the pure 14-O-thioacetyl mutilin derivative.

  • Self-Validation Check : Confirm the final structure via High-Resolution Mass Spectrometry (HRMS) for the target [M+H]⁺ mass. Utilize ¹³C-NMR to verify the shift of the C-22 carbon from ~68 ppm (in pleuromutilin) to ~35-40 ppm, which is the definitive indicator of successful C-S bond formation .

Quantitative Data: Antibacterial Efficacy

Modifications utilizing the thioacetyl linker have consistently yielded compounds with exceptional activity against resistant strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) data of key synthesized derivatives compared to the commercial standard, Tiamulin.

CompoundStructural Modification (C-14 Side Chain)MIC vs. S. aureus (µg/mL)MIC vs. MRSA (µg/mL)MIC vs. E. coli (µg/mL)
Pleuromutilin Native Glycolic Acid0.5 - 1.02.0 - 4.0>128
Tiamulin 2-(Diethylamino)ethylthio0.1250.25 - 0.5>128
Compound 3 5-Amino-benzimidazole-2-yl thioacetyl0.06250.125>128
ATTM 2-Amino-1,3,4-thiadiazol-5-yl thioacetyl0.1250.25 - 1.0>128
Compound 12 Triazole-benzoyl thioacetyl0.06250.125>128

Note: Data aggregated from standardized broth microdilution assays. High MIC values against E. coli reflect the inherent impermeability of the Gram-negative outer membrane to large, hydrophobic pleuromutilin scaffolds.

Conclusion

The synthesis of 14-O-thioacetyl mutilin derivatives is a highly reliable, modular approach to generating next-generation antibiotics. By leveraging a streamlined tosylation-substitution sequence, researchers can rapidly construct diverse libraries of pleuromutilin analogs. The resulting thioether linkages not only improve the chemical stability of the derivatives but also grant the precise conformational flexibility required to maximize binding affinity within the bacterial 50S ribosome, successfully overcoming common resistance mechanisms.

References

  • Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties. Molecules, 2016.[Link]

  • Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. ACS Medicinal Chemistry Letters, 2023.[Link]

  • In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin. Molecules, 2014.[Link]

  • Synthesis and antibacterial evaluation of novel pleuromutilin derivatives. European Journal of Medicinal Chemistry, 2013.[Link]

  • Design, synthesis and biological evaluation of novel pleuromutilin derivatives as potent anti-MRSA agents targeting the 50S ribosome. Bioorganic & Medicinal Chemistry, 2021.[Link]

Application Note: Minimum Inhibitory Concentration (MIC) Determination Assay for Pleuromutilin Analogues Against MRSA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rise of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the continuous development of novel antimicrobial agents. Pleuromutilins (e.g., lefamulin, retapamulin, and emerging synthetic analogues) represent a highly effective class of antibiotics with a distinct mechanism of action.

Unlike beta-lactams that target cell wall synthesis, pleuromutilin-derived antibiotics are potent inhibitors of prokaryotic ribosomal protein synthesis. They interact specifically with the central portion of domain V of the 23S rRNA at the ribosomal peptidyl transferase cavity[1]. This binding creates steric hindrance that prevents the correct positioning of the CCA-ends of tRNAs, thereby blocking peptide transfer and translation initiation[1]. Because this binding site is highly conserved and distinct from those targeted by macrolides or tetracyclines, pleuromutilins exhibit a very low probability of cross-resistance with other antibiotic classes[2].

MOA Pleuromutilin Pleuromutilin Analogue Ribosome 50S Ribosomal Subunit Pleuromutilin->Ribosome Binds PTC Peptidyl Transferase Center (Domain V) Ribosome->PTC tRNA Block CCA-end of tRNA PTC->tRNA Steric Hindrance Inhibition Inhibition of Peptide Transfer tRNA->Inhibition Death MRSA Growth Arrest Inhibition->Death

Caption: Pleuromutilin mechanism of action: PTC binding and translation inhibition in MRSA.

Assay Design & Causality (E-E-A-T)

To evaluate the efficacy of novel pleuromutilin analogues, laboratories must utilize a standardized, self-validating assay. This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[3]. Every step is engineered to eliminate experimental artifacts:

  • Solvent Causality (DMSO): Pleuromutilins are inherently lipophilic, which allows them to efficiently penetrate the staphylococcal cell envelope but renders them poorly soluble in water. Master stocks must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, DMSO is toxic to bacterial cells. This protocol strictly controls the dilution cascade so that the final DMSO concentration in the assay well never exceeds 1% (v/v), preventing solvent-induced bacterial death that would falsely lower the MIC.

  • Media Causality (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the mandatory testing medium. The standardized physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical for maintaining the stability of the MRSA outer envelope and ensuring predictable, uniform drug diffusion[3].

  • Inoculum Standardization: The bacterial suspension is standardized to a 0.5 McFarland standard and diluted to yield exactly 5×105 CFU/mL in the final test well. This precise density prevents the "inoculum effect"—a phenomenon where an artificially high bacterial load depletes the drug or expresses overwhelming amounts of target sites, yielding a falsely resistant MIC profile.

Materials and Reagents

  • Bacterial Strains:

    • MRSA clinical isolates or control strains (e.g., S. aureus ATCC 43300)[2].

    • MSSA Quality Control (QC) strain: S. aureus ATCC 29213[2].

  • Reagents: Cation-Adjusted Mueller-Hinton Broth (CAMHB), 100% DMSO (cell-culture grade), 0.9% Sterile Saline, and Pleuromutilin analogue powder.

  • Consumables: 96-well clear, flat-bottom or U-bottom polystyrene microtiter plates, breathable plate seals.

Step-by-Step Broth Microdilution Protocol

Phase 1: Preparation of Antimicrobial Stock
  • Weigh the pleuromutilin analogue powder, adjusting for the specific compound's purity and salt fraction.

  • Dissolve the powder in 100% DMSO to create a master stock of 12,800 µg/mL .

  • Dilute the master stock 1:10 in CAMHB to create a working stock of 1,280 µg/mL (This solution now contains 10% DMSO).

Phase 2: 96-Well Plate Setup (Serial Dilution)
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the working stock (1,280 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, and mix by pipetting 3-4 times.

  • Repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10 to maintain equal volumes.

  • Well 11 (Growth Control): Add 50 µL of CAMHB containing 1% DMSO (no drug).

  • Well 12 (Sterility Control): Add 100 µL of CAMHB containing 1% DMSO (no drug, no bacteria).

Phase 3: MRSA Inoculum Preparation
  • Select 3-5 well-isolated MRSA colonies from an overnight agar plate.

  • Suspend the colonies in 5 mL of 0.9% sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a nephelometer.

  • Dilute this suspension 1:100 in CAMHB to achieve an intermediate concentration of 1×106 CFU/mL.

Phase 4: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to wells 1 through 11.

    • Note on Causality: Adding 50 µL of inoculum to the 50 µL of drug solution halves the concentration of both. The final bacterial concentration becomes exactly 5×105 CFU/mL. The final drug concentration in Well 1 becomes 64 µg/mL, and the DMSO concentration drops to a safe 0.5%.

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35°C for 16-20 hours in an ambient air incubator.

Workflow Stock 1. Prepare Drug Stock (DMSO, 1280 µg/mL) Dilution 2. 2-Fold Serial Dilutions (in CAMHB) Stock->Dilution Inoculation 4. Inoculate 96-Well Plate (50 µL Drug + 50 µL Bacteria) Dilution->Inoculation Inoculum 3. Prepare MRSA Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation 5. Incubate (35°C, 16-20 hours) Inoculation->Incubation Read 6. Read MIC (No visible growth) Incubation->Read

Caption: Step-by-step CLSI M07 broth microdilution workflow for MIC determination.

Data Interpretation & Self-Validation System

Following incubation, the MIC is defined as the lowest concentration of the pleuromutilin analogue that completely inhibits visible bacterial growth[2]. To ensure the scientific integrity of the assay, the system must self-validate through strict control parameters before any clinical or experimental data is accepted.

Self-Validating Quality Control Checks
  • Sterility Control (Well 12): Must remain completely transparent. If turbidity is observed, the media or plate was contaminated, and the entire assay must be discarded.

  • Growth Control (Well 11): Must show a distinct "button" of cells at the bottom of the well or uniform heavy turbidity. If clear, the bacterial isolate was non-viable, or the residual DMSO concentration was lethal.

  • QC Strain Validation: The MIC for the reference strain S. aureus ATCC 29213 must fall within the established CLSI acceptable ranges. If the QC strain fails, the results for the experimental MRSA isolates are invalid.

Quantitative Data Presentation

Table 1: 96-Well Plate Layout and Final Well Concentrations

Well 1 2 3 4 5 6 7 8 9 10 11 (GC) 12 (SC)
Final Drug Conc. (µg/mL) 64 32 16 8 4 2 1 0.5 0.25 0.125 0 0

| MRSA Inoculum Added | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | No |

Table 2: Expected MIC Ranges for Pleuromutilins against Staphylococcal Strains

Organism Strain Type Lefamulin MIC Range (µg/mL) Interpretation / Notes
S. aureus ATCC 29213 MSSA (QC Strain) 0.06 - 0.25 Assay validation standard[2].
S. aureus ATCC 43300 MRSA (Control) 0.06 - 0.25 Standard MRSA reference[2].

| Clinical MRSA Isolates | MRSA | 0.12 - 0.25 (MIC₅₀/₉₀) | CLSI M100 defines susceptibility as MIC ≤ 0.25 µg/mL[4],[5]. |

(Note: Novel pleuromutilin derivatives, such as BC-7013 or Z33, often exhibit even lower MIC₉₀ values against MRSA, frequently ranging from 0.03 to 1 µg/mL depending on the specific side-chain modifications[2],[1].)

References

  • [3] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI).[Link]

  • [2] In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus. MDPI.[Link]

  • [4] Performance of gradient diffusion strip and disk diffusion versus broth microdilution for lefamulin susceptibility testing of 422 Staphylococcus aureus isolates. PubMed. [Link]

  • [5] In Vitro Susceptibility of Common Bacterial Pathogens Causing Respiratory Tract Infections in Canada to Lefamulin, a new Pleuromutilin. Official Journal of the Association of Medical Microbiology and Infectious Disease Canada (CJIC).[Link]

  • [1] In Vitro Antibacterial Spectrum of BC-7013, a Novel Pleuromutilin Derivative for Topical Use in Humans. JMI Laboratories.[Link]

Sources

Application Note: Preclinical In Vivo Efficacy Testing of Novel Antibacterial Agents in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The transition of a novel antibacterial agent from in vitro minimum inhibitory concentration (MIC) screening to human clinical trials relies heavily on robust in vivo efficacy testing[1]. Mouse models serve as the cornerstone of this preclinical evaluation, providing critical data on pharmacokinetics (PK), pharmacodynamics (PD), and systemic safety[2]. Under specific regulatory frameworks, such as the FDA's Animal Rule, well-controlled animal efficacy studies can even provide the primary evidence of effectiveness when human trials are not ethical or feasible, provided the models are rigorously validated[3].

Mechanistic Foundations of Mouse Efficacy Models

A successful in vivo model must isolate the pharmacological effect of the drug from the host's innate immune clearance.

The Causality of Immune Depletion

In standard efficacy testing, mice are rendered transiently neutropenic. This is typically achieved using cyclophosphamide, an alkylating agent[4]. The standard regimen—150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection—is not arbitrary. It is precisely calibrated to the lifespan and turnover rate of murine neutrophils, ensuring a profound neutropenic state (<100 neutrophils/mm³) exactly at the time of inoculation (Day 0) and maintaining it throughout the critical 24-to-48-hour observation window[5]. By removing the host's primary defense against bacterial replication, the model ensures that any observed reduction in bacterial burden is strictly attributable to the antibacterial agent's intrinsic efficacy[4].

Critical Parameters for Reproducibility
  • Protein Binding: The efficacy of an antibacterial agent is driven by the free (unbound) drug fraction ( f ). Mouse plasma protein binding can differ significantly from human plasma. Therefore, total drug concentrations must be mathematically corrected to free drug concentrations ( f Cmax, f AUC) to accurately translate mouse PK/PD targets to human dosing regimens[6].

  • Inoculum Growth Phase: Bacteria must be harvested during the logarithmic (exponential) growth phase. Stationary phase bacteria exhibit altered metabolic states and phenotypic tolerance, which can artificially inflate the apparent MIC and skew in vivo efficacy results[5].

PK/PD Drivers of Efficacy

Antibacterial efficacy is not merely dose-dependent; it is driven by the relationship between the drug's exposure profile and the pathogen's MIC[6].

PKPD Dose Antibacterial Dosing (IV, SC, PO) PK Pharmacokinetics (PK) In Vivo Exposure (fCmax, fAUC, T1/2) Dose->PK Index1 fT > MIC (Time-Dependent) PK->Index1 Index2 fAUC / MIC (Concentration-Dependent with Time) PK->Index2 Index3 fCmax / MIC (Concentration-Dependent) PK->Index3 PD Pharmacodynamics (PD) In Vitro Potency (MIC, MBC) PD->Index1 PD->Index2 PD->Index3 Efficacy In Vivo Efficacy (Log10 CFU Reduction / Survival) Index1->Efficacy e.g., Beta-lactams Index2->Efficacy e.g., Fluoroquinolones Index3->Efficacy e.g., Aminoglycosides

Logical relationship between Pharmacokinetics, Pharmacodynamics, and In Vivo Efficacy.

Core Experimental Protocols

The Neutropenic Mouse Thigh Infection Model (The Gold Standard)

The neutropenic thigh model is the definitive assay for establishing PK/PD targets (e.g., f AUC/MIC required for a 1-log₁₀ CFU reduction)[6]. The thigh muscle provides a localized, closed compartment where bacterial proliferation can be precisely quantified[7].

Step-by-Step Methodology:

  • Immunosuppression: Inject female Swiss-Webster or CD-1 mice (18-25 g) intraperitoneally (IP) with cyclophosphamide at 150 mg/kg (Day -4) and 100 mg/kg (Day -1)[5].

  • Inoculum Preparation: Cultivate the target pathogen to the logarithmic growth phase. Wash and resuspend in sterile saline to a concentration of 106 to 107 CFU/mL[7].

  • Infection: Under light isoflurane anesthesia, inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh[5].

  • Self-Validation (0-hour Control): Euthanize a subset of untreated mice 2 hours post-infection. Harvest and plate the thighs to establish the baseline bacterial burden (typically 105 to 106 CFU/thigh). This validates that the infection is successfully established and proliferating in the absence of treatment[5].

  • Treatment: Administer the novel antibacterial agent via the intended clinical route (IV, SC, or PO) starting 2 hours post-infection[5].

  • Endpoint Harvest: At 24 hours post-treatment, euthanize the animals. Aseptically dissect the thigh muscles, homogenize in 1-2 mL of sterile saline, perform serial dilutions, and plate on agar to determine the final CFU/g of tissue[5].

ThighModel N1 Day -4 & -1 Cyclophosphamide IP (Induce Neutropenia) N2 Day 0 (0 h) Inoculate Thighs (~10^5-10^6 CFU) N1->N2 Immune Depleted N3 Day 0 (+2 h) Administer Antibacterial Agent N2->N3 Infection Established N4 Day 1 (+24 h) Harvest Tissue & Determine CFU/g N3->N4 PK/PD Evaluation

Workflow of the Neutropenic Mouse Thigh Infection Model.

The Mouse Systemic (Septicemia) Infection Model

While the thigh model quantifies bacteriostatic/bactericidal activity, the systemic infection model evaluates the drug's ability to prevent mortality from acute septic shock[7].

The Role of Mucin: A critical mechanistic choice in this protocol is the use of 5% hog gastric mucin. Injecting a massive bolus of Gram-negative bacteria IP can kill mice via endotoxin shock rather than true infection. Mucin acts as a localized immunosuppressant, inhibiting peritoneal macrophage phagocytosis. This allows a much lower, physiologically relevant bacterial inoculum to establish a lethal systemic infection[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend the pathogen in sterile 5% (w/v) hog gastric mucin to achieve a concentration representing 10 to 100 times the minimum lethal dose (MLD)[7].

  • Infection: Inject 0.5 mL of the mucin-bacterial suspension IP into immunocompetent mice[7].

  • Treatment: Administer the test compound 1 hour post-infection[7].

  • Endpoint Monitoring: Monitor the animals continuously for 7 to 14 days. The primary endpoint is the survival rate, utilized to calculate the 50% effective dose (ED₅₀)[7].

Quantitative Data Presentation

The ultimate goal of in vivo efficacy testing is to define the PK/PD targets required for clinical success. Table 1 summarizes typical targets derived from mouse models across different antibiotic classes.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Indices and Target Values

Antibacterial ClassPrimary PK/PD DriverTypical Target for 1-Log₁₀ CFU ReductionExample Agents
Beta-lactams f T > MIC30% - 50% of dosing intervalPenicillins, Cephalosporins
Fluoroquinolones f AUC / MIC25 - 50 (Gram+), >100 (Gram-)Ciprofloxacin, Levofloxacin
Aminoglycosides f Cmax / MIC8 - 10Gentamicin, Tobramycin
Novel Topoisomerase Inhibitors f AUC / MIC~13 (e.g., Gepotidacin against E. coli)Gepotidacin[6]

Sources

Application Note: Advanced Structural Characterization and Quantitative Profiling of Pleuromutilin Antibiotics via High-Resolution NMR and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pleuromutilins (e.g., tiamulin, lefamulin, retapamulin) are a class of tricyclic diterpenoid antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit[1]. Because modifications at the C14 ester side chain dictate their pharmacokinetic (PK) properties, toxicity, and spectrum of activity, rigorous structural validation and quantitative tracking in biological matrices are critical during drug development[1].

This application note provides a comprehensive, self-validating methodology for the structural elucidation of pleuromutilin derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for PK and residue analysis.

Analytical Workflow

Workflow A Pleuromutilin Sample B Sample Prep (Extraction/Purification) A->B C NMR Spectroscopy (Structural Elucidation) B->C >95% Purity D LC-MS/MS (Quantitation & PK) B->D Matrix Extracts E 1D/2D NMR Assignments C->E F MRM Transitions & Fragmentation D->F

Fig 1. Integrated NMR and LC-MS/MS analytical workflow for pleuromutilins.

Structural Elucidation via NMR Spectroscopy

NMR is the gold standard for confirming the stereochemistry and connectivity of the mutilin core and its C14 side chain.

Causality in Experimental Design
  • Solvent Selection: Chloroform-d (CDCl3) is preferred for free-base pleuromutilins due to excellent solubility and sharp resonance signals[2]. For salt forms (e.g., lefamulin acetate), DMSO-d6 is required.

  • Diagnostic Markers: The H14 proton is highly diagnostic. In an intact pleuromutilin, the deshielding effect of the C14 ester carbonyl shifts H14 downfield to a doublet at ~5.7 ppm[2]. If the ester hydrolyzes, this signal shifts upfield to ~4.2 ppm, instantly flagging degradation.

  • 2D NMR Necessity: Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to prove the covalent attachment of the side chain. A cross-peak between the H14 proton and the C21 carbonyl carbon (~169 ppm) definitively validates the ester linkage.

Standardized NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the purified pleuromutilin compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters: Acquire data on a 400 MHz or 500 MHz spectrometer at 298 K.

    • 1H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

    • 13C NMR: 1024 scans, D1 of 2.0 s, with proton decoupling.

    • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Data Interpretation: Map the acquired spectra against the conserved mutilin core shifts (Table 1).

Table 1: Characteristic NMR Chemical Shifts of the Mutilin Core in CDCl3 [2]

PositionStructural Feature13C Shift (ppm)1H Shift (ppm) & Multiplicity
C3 Core Ketone (C=O)~216.9N/A
C11 Secondary Alcohol (CH-OH)~74.5~3.3 (d, J = 6.5 Hz)
C14 Esterified Carbon (CH-O-R)~70.5~5.7 (d, J = 8.5 Hz)
C19 Vinyl Group (CH=)~139.0~6.5 (dd, J = 17.5, 11.0 Hz)
C20 Terminal Vinyl (CH2=)~117.2~5.2, 5.3 (m)
C21 Side Chain Carbonyl (C=O)~169.2N/A

Quantitative Profiling via LC-MS/MS

For pharmacokinetic studies and residue depletion analysis, LC-MS/MS provides unparalleled sensitivity and selectivity[3].

MS/MS Fragmentation Logic

Pleuromutilins readily ionize in positive Electrospray Ionization (+ESI) mode due to the basic nitrogen atoms frequently engineered into their C14 side chains[3]. During Collision-Induced Dissociation (CID), the most labile bond is the C14 ester linkage.

  • Causality of Fragmentation: The charge is typically retained on the basic side-chain fragment, leading to highly specific product ions[4]. For example, tiamulin ([M+H]+ m/z 494.5) undergoes primary cleavage to yield a dominant m/z 192.0 ion (the intact side chain), followed by secondary fragmentation to m/z 119.0[4][5].

MS P Tiamulin Precursor Ion [M+H]+ m/z 494.5 CID Collision-Induced Dissociation (CID) P->CID F1 Product Ion 1 (Quantifier) m/z 192.0 (Side Chain Cleavage) CID->F1 CE: 34 eV F2 Product Ion 2 (Qualifier) m/z 119.0 (Secondary Cleavage) CID->F2 CE: 21 eV

Fig 2. CID fragmentation pathway of Tiamulin in positive ESI mode.

LC-MS/MS Protocol

1. Sample Preparation (Dilute-and-Shoot / Protein Precipitation):

  • Extract 100 µL of plasma or tissue homogenate with 300 µL of cold acetonitrile containing the internal standard (e.g., Tiamulin-d10 at 50 ng/mL)[4].

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation:

  • Column: Biphenyl column (e.g., 2.0 × 50 mm, 2.7 µm). Causality: Biphenyl stationary phases provide superior π−π interactions compared to standard C18 columns, enhancing the retention and peak shape of aromatic pleuromutilin derivatives[6].

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source, maximizing the yield of [M+H]+ precursor ions in the ESI source[6].

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry Parameters:

  • Ion Source: Heated Electrospray Ionization (HESI), Positive mode.

  • Spray Voltage: 3500 V.

  • Capillary Temperature: 300 °C[5].

Table 2: Optimized MRM Transitions for Tiamulin Analysis [4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Tiamulin 494.5192.034Quantifier
Tiamulin 494.5119.021Qualifier
Tiamulin-d10 504.5196.034Internal Standard
Self-Validating System & Quality Control

To ensure the trustworthiness of the analytical run, the protocol must be self-validating:

  • Matrix Effect Monitoring: The stable isotope-labeled internal standard (Tiamulin-d10) must co-elute with the target analyte. Because it shares the exact ionization efficiency but differs by 10 Daltons, it automatically corrects for matrix-induced ion suppression[4].

  • Ion Ratio Verification: The ratio of the quantifier ion (m/z 192.0) to the qualifier ion (m/z 119.0) must remain within ±15% of the ratio established by the neat standard. A deviation indicates a co-eluting isobaric interference, invalidating that specific sample's result.

References

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection MDPI URL:[Link]

  • A novel LC-MS/MS multi-group method for simultaneous determination of antimicrobial residues in legume-based alternative proteins National Institutes of Health (NIH) / PMC URL:[Link]

  • Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection MDPI URL:[Link]

  • Temperature-Dependent Residue Depletion Regularities of Tiamulin in Nile Tilapia (Oreochromis niloticus) Following Multiple Oral Administrations National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application Note: High-Throughput In Vitro Bacterial Protein Synthesis Inhibition Assay for Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Assay Rationale

Targeting the bacterial ribosome (70S) remains one of the most clinically validated strategies in antibacterial drug discovery. The 70S ribosome, composed of the 30S (decoding center) and 50S (peptidyl transferase center) subunits, presents multiple highly conserved binding pockets for small molecule inhibitors[1]. Understanding the precise mechanism of action (MOA) is critical to overcoming resistance; for example, tetracyclines block the A-site on the 30S subunit, while chloramphenicol sterically hinders peptide bond formation at the 50S peptidyl transferase center[1].

Cell-based antimicrobial assays often conflate direct translation inhibition with confounding variables such as poor membrane permeability or active efflux pump clearance. To isolate the direct biochemical effect of a compound on the translational machinery, in vitro transcription-translation (IVTT) systems are employed[2].

This protocol utilizes an E. coli S30 extract coupled system[3]. The S30 extract contains all necessary macromolecular components—ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors—required to synthesize proteins from a DNA template[3]. By introducing a plasmid encoding a reporter gene (e.g., Firefly Luciferase) under a T7 promoter, the system synthesizes the reporter protein in real-time[4]. Inhibitors of protein synthesis will dose-dependently reduce the luminescent signal, allowing for accurate IC50 determination without cellular barriers[5].

Experimental Workflows and Biological Targets

Workflow A 1. Reagent Prep (S30 Extract, Amino Acids, Energy Mix) C 3. Pre-incubation (Ribosome Binding Phase) A->C B 2. Compound Dispense (Test Inhibitors in DMSO) B->C D 4. IVTT Reaction (Add DNA/mRNA, 37°C for 30-60 min) C->D Initiate Translation E 5. Detection (Luciferase Substrate) D->E Quench & Read F 6. Data Analysis (IC50 & Z'-factor) E->F

Fig 1: Step-by-step workflow of the coupled IVTT luminescence assay.

MOA Ribosome Bacterial Ribosome (70S) Translation Machinery Sub30S 30S Subunit (Decoding Center) Ribosome->Sub30S Sub50S 50S Subunit (Peptidyl Transferase Center) Ribosome->Sub50S Tet Tetracyclines (Block A-site tRNA binding) Sub30S->Tet Inhibition Kan Aminoglycosides (Induce mistranslation) Sub30S->Kan Inhibition Chl Chloramphenicol (Inhibits peptide bond formation) Sub50S->Chl Inhibition Ery Macrolides (Block exit tunnel) Sub50S->Ery Inhibition

Fig 2: Ribosomal subunits and the specific binding targets of standard antibiotics.

Materials & Reagents

  • E. coli S30 Extract System: (e.g.,3). Causality note: Extracts derived from E. coli strains deficient in OmpT endoproteinase and lon protease activity are strictly required. This prevents the proteolytic degradation of the newly synthesized reporter protein, ensuring the luminescent signal accurately reflects translation rates[3].

  • Amino Acid Mixture: 1 mM each, minus methionine (if radiolabeling) or complete (for luminescence).

  • Reporter Plasmid: Circular DNA containing a T7 promoter, a Ribosome Binding Site (RBS), and the Firefly Luciferase gene[3].

  • RNase Inhibitor: To protect the transcribed mRNA.

  • Test Compounds: Dissolved in 100% DMSO.

  • Detection Reagent: Luciferase assay substrate.

  • Microplates: 384-well or 1536-well opaque white plates (to prevent luminescent cross-talk).

Step-by-Step Protocol

Phase 1: Reagent Preparation (Strict RNase-Free Conditions)

Causality: Cell-free systems lack cellular repair mechanisms and are highly susceptible to exogenous nucleases. Degradation of the mRNA transcript by environmental RNases will result in a false-positive reduction in signal, mimicking translation inhibition[6].

  • Decontaminate all workspaces with RNase-decontamination solution. Use only certified nuclease-free water and filtered pipette tips.

  • Thaw the S30 extract, amino acid mixture, and reaction buffer on ice.

  • Prepare a Master Mix containing the S30 extract, amino acids, RNase inhibitor, and the ATP/GTP regenerating energy mix. Do not add the DNA template at this stage.

Phase 2: Compound Dispensing and Pre-incubation

Causality: Pre-incubating the ribosome-rich S30 extract with the test compounds allows the small molecule inhibitors to reach thermodynamic equilibrium with their ribosomal targets before the rapid assembly of the 70S initiation complex. Failing to pre-incubate can artificially inflate the apparent IC50[1]. 4. Dispense 100 nL of test compounds (in DMSO) into the microplate wells to achieve a 10-point, 3-fold dilution series. Include DMSO-only wells as negative controls (100% activity) and 50 µM Chloramphenicol as positive controls (0% activity)[5]. 5. Add 3 µL of the Master Mix to each well using an automated liquid handler. 6. Incubate the plate at room temperature for 10 minutes to allow for target binding[1].

Phase 3: IVTT Reaction
  • Initiate the transcription-translation cascade by adding 1 µL of the DNA reporter plasmid (200 ng/µL final concentration) to all wells[1].

  • Seal the plate with a breathable membrane and incubate at 37°C for 30 to 60 minutes[7].

Phase 4: Detection

Causality: The addition of the luciferase detection reagent serves a dual purpose: it quenches the translation reaction by altering the buffer pH/composition, and it immediately generates a luminescent signal proportional to the amount of functional reporter protein synthesized[5]. 9. Add 4 µL of Luciferase Detection Reagent to each well. 10. Incubate for 5 minutes at room temperature in the dark to stabilize the glow luminescence. 11. Read luminescence on a multi-mode microplate reader (integration time: 0.5 - 1.0 seconds/well).

Data Analysis & Validation

A robust high-throughput assay must operate as a self-validating system. Assay quality is determined by calculating the Z'-factor , which evaluates the dynamic range and data variation between the positive and negative controls[2]. A Z'-factor ≥ 0.5 indicates an excellent assay suitable for high-throughput screening[2].

  • Calculate % Inhibition: % Inhibition = 100 -[(Signal_test - Signal_min) / (Signal_max - Signal_min) * 100]

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) regression curve to derive the half-maximal inhibitory concentration (IC50)[5].

Quantitative Reference Data

To validate the assay setup, reference antibiotics with known mechanisms of action should be run in parallel. The table below summarizes expected IC50 ranges in an E. coli cell-free IVTT system[4].

AntibioticTarget SubunitMechanism of ActionExpected IC50 Range (IVTT)
Chloramphenicol 50SSterically inhibits peptidyl transferase activity1.0 - 5.0 µM
Erythromycin 50SBlocks the nascent peptide exit tunnel0.01 - 0.05 µM
Tetracycline 30SBlocks aminoacyl-tRNA binding to the A-site5.0 - 20.0 µM
Kanamycin 30SInduces mRNA decoding errors (mistranslation)2.0 - 10.0 µM

Troubleshooting Guidelines

  • Issue: Low overall luminescence (Poor Signal-to-Background).

    • Causality: RNase contamination degrading the mRNA transcript, or premature depletion of the ATP-regenerating system due to repeated freeze-thaw cycles of the S30 extract.

    • Solution: Aliquot S30 extracts upon first thaw. Ensure strict adherence to nuclease-free handling[6].

  • Issue: High well-to-well variability (%CV > 10%).

    • Causality: Inconsistent dispensing of the highly viscous S30 extract.

    • Solution: Utilize positive displacement pipettes or optimize automated liquid handler parameters (slower aspiration/dispense speeds) for high-viscosity fluids[2].

References

  • Promega Corporation. "S30 T7 High-Yield Protein Expression System Technical Manual." Promega.com.
  • Lowell, A. N., et al. (2015). "Microscale Adaptation of In Vitro Transcription/Translation for High-Throughput Screening of Natural Product Extract Libraries." Chemical Biology & Drug Design.
  • Capece, M. C., et al. (2015). "A simple real-time assay for in vitro translation." RNA.
  • Lukianov, D. A., et al. (2022). "Imidazole Derivative As a Novel Translation Inhibitor." Acta Naturae.
  • BenchChem Technical Support. "Application Note: Chloramphenicol In Vitro Protein Synthesis Inhibition Assay." Benchchem.com.

Sources

Application Note: Profiling Pleuromutilin Derivatives in Gram-Positive Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) Gram-positive pathogens—specifically Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and macrolide-resistant Streptococcus pneumoniae—necessitates the exploration of antimicrobial classes with unexploited mechanisms of action. Pleuromutilins, a class of tricyclic diterpenoid antibiotics originally isolated from the fungus Pleurotus mutilus, have seen a major research resurgence[1]. While early derivatives like tiamulin were restricted to veterinary use, advanced semisynthetic derivatives such as retapamulin (topical) and lefamulin (systemic) have been optimized for human clinical applications[1],.

For drug development professionals and microbiologists, pleuromutilins offer a highly specific, target-rich area of study due to their unique binding kinetics at the bacterial ribosome, which results in exceptionally low spontaneous mutation frequencies and a lack of cross-resistance with β-lactams, fluoroquinolones, or macrolides[1],[2].

Mechanistic Foundation: Targeting the Peptidyl Transferase Center

To design effective in vitro assays, researchers must first understand the structural causality of pleuromutilin activity. Pleuromutilins inhibit bacterial protein synthesis by targeting the peptidyl transferase center (PTC) located in Domain V of the 23S rRNA of the 50S ribosomal subunit[1],[3].

Unlike macrolides that block the nascent peptide exit tunnel, pleuromutilins act via a unique induced-fit mechanism . The tricyclic mutilin core binds to the PTC, while the C14 side chain extends toward the P-site. This interaction induces a conformational rearrangement in the ribosome that actively tightens the binding pocket around the drug, sealing it in place[3]. Consequently, the correct positioning of the CCA ends of tRNAs in both the A-site and P-site is sterically hindered, halting peptide bond formation at the elongation phase[1],.

MOA A Pleuromutilin Derivative (e.g., Lefamulin) B Bacterial 50S Ribosomal Subunit A->B Cellular Entry C Peptidyl Transferase Center (PTC) B->C Domain V Localization D Induced-Fit Conformational Change C->D C14 Side Chain Interaction E Steric Blockade of A- & P-site tRNAs D->E Pocket Tightening F Inhibition of Protein Synthesis E->F Translation Arrest

Fig 1. Mechanism of action of pleuromutilins via induced-fit binding at the ribosomal PTC.

Quantitative Profiling of Key Pleuromutilin Derivatives

The structural evolution of the C14 side chain has drastically improved the efficacy of pleuromutilins against Gram-positive bacteria[4]. The table below summarizes the quantitative in vitro activity of key derivatives, providing baseline expectations for comparative research.

Pleuromutilin DerivativePrimary Target PathogensMIC₅₀ / MIC₉₀ (mg/L)*Clinical / Research Status
Tiamulin Veterinary Mycoplasma, BrachyspiraN/A (Veterinary focus)Approved (Veterinary)[1]
Retapamulin S. aureus (MSSA/MRSA), S. pyogenes0.06 / 0.12Approved (Topical Human)[1]
Lefamulin S. pneumoniae, MRSA, VRE, Atypicals0.125 / 0.125 (S. pneumoniae)≤0.015 / 0.125 (MRSA)Approved (Systemic Human)[5]

*Data aggregated from recent large-scale surveillance studies[5],[2].

Experimental Workflows: Susceptibility and Pharmacodynamics

To evaluate novel pleuromutilin derivatives or monitor resistance, researchers must employ rigorous, self-validating protocols. The following workflows detail the determination of Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics.

Workflow S1 1. Inoculum Preparation (0.5 MacFarland Standard) S2 2. Broth Microdilution (Cation-adjusted MHB) S1->S2 Standardized Seeding S4 4. Incubation (35°C, 16-20h, Ambient Air) S2->S4 96-well Format S3 3. Quality Control Strain (S. aureus ATCC 29213) S3->S2 Internal Validation S5 5. MIC Determination (Visual/Optical Readout) S4->S5 Growth Assessment S6 6. Time-Kill Kinetics (Assess Bactericidal Activity) S5->S6 Select 1x, 4x, 8x MIC

Fig 2. Experimental workflow from MIC determination to time-kill kinetic profiling.

Protocol A: Broth Microdilution MIC Assay (Self-Validating System)

Scientific Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of Ca²⁺ and Mg²⁺ are critical for stabilizing the bacterial outer envelope, ensuring reproducible diffusion of amphiphilic pleuromutilin molecules.

Materials:

  • Test compound (e.g., Lefamulin powder, structural analogs).

  • CAMHB (For S. pneumoniae, supplement with 2-5% lysed horse blood).

  • 96-well U-bottom microtiter plates.

  • Quality Control (QC) Strain: S. aureus ATCC 29213.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pleuromutilin derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Pleuromutilins are highly lipophilic; water will cause precipitation. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Prepare a 2-fold serial dilution of the drug in CAMHB across the 96-well plate. Target a final testing range of 0.008 mg/L to 16 mg/L.

  • Inoculum Standardization: Suspend isolated colonies of the target Gram-positive strain in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Self-Validation (QC & Controls):

    • Positive Growth Control: Wells with bacteria and media, no drug.

    • Negative Sterility Control: Wells with media only.

    • QC Strain Integration: Run S. aureus ATCC 29213 in parallel. Validation Gate: If the MIC for ATCC 29213 falls outside the established range (0.06–0.25 mg/L for lefamulin), the entire assay is invalid and must be repeated. This rules out media degradation or compound precipitation.

  • Incubation & Readout: Incubate at 35°C for 16–20 hours in ambient air (use 5% CO₂ for S. pneumoniae). The MIC is the lowest concentration completely inhibiting visible growth.

Protocol B: Time-Kill Kinetics for Pharmacodynamic Profiling

Scientific Causality: While MIC provides static susceptibility, time-kill assays determine whether a novel pleuromutilin is bacteriostatic or bactericidal. Pleuromutilins generally exhibit time-dependent, bacteriostatic killing against S. aureus, but can be bactericidal against S. pneumoniae[6]. Testing at multiples of the MIC (1x, 4x, 8x) allows researchers to map the Area Under the Curve (AUC)/MIC pharmacodynamic driver[6].

Step-by-Step Methodology:

  • Prepare a starting inoculum of 5 × 10⁵ CFU/mL in 10 mL of CAMHB.

  • Add the pleuromutilin derivative at concentrations corresponding to 1x, 4x, and 8x the previously determined MIC. Include a drug-free growth control.

  • Incubate the flasks at 35°C with shaking (150 rpm) to ensure uniform aeration and drug exposure.

  • At time intervals of 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Serially dilute the aliquots in sterile saline and plate on Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and count CFUs.

  • Data Interpretation: A reduction of ≥3 log₁₀ CFU/mL from the initial inoculum is defined as bactericidal activity. Less than 3 log₁₀ reduction indicates bacteriostatic activity.

Investigating Resistance Mechanisms (Target Protection & Mutations)

When screening novel pleuromutilin derivatives, researchers must actively counter-screen against known resistance mechanisms. Because pleuromutilins bind to the highly conserved PTC, resistance develops slowly but can occur via three primary pathways:

  • rRNA Mutations: Mutations in the 23S rRNA, specifically at nucleotides U2504 and G2032, alter the geometry of the binding pocket. U2504 plays a pivotal role in the remote interaction network that hampers the binding of PTC-targeting antibiotics[7].

  • Ribosomal Protein Alterations: Amino acid substitutions in ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD) can narrow the entry to the PTC, reducing pleuromutilin affinity[2].

  • Target Protection (ABC-F Proteins): The most critical emerging resistance mechanism in staphylococci involves Sal-type ABC-F proteins (e.g., Sal(A), vga(A-E), lsa(E)). These proteins bind directly to the ribosomal E-site and allosterically displace the pleuromutilin molecule from the PTC, providing target protection[8],[2]. Researchers developing next-generation pleuromutilins must test compounds against S. aureus strains harboring vga and cfr (a methyltransferase) plasmids to ensure the C14 side chain modifications can overcome these efflux/protection mechanisms[2].

Sources

Application Note: Formulation Strategies for 14-O-Thioacetyl Mutilin in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

14-O-thioacetyl mutilin (also known as pleuromutilin thiol, CAS 70004-29-4) serves as both a critical synthetic intermediate and a potent pharmacophore in the development of semi-synthetic pleuromutilin antibiotics[1]. Like other members of the pleuromutilin class, it exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.

Despite its robust in vitro activity against Gram-positive pathogens (including MRSA) and mycoplasma, translating 14-O-thioacetyl mutilin into in vivo efficacy presents significant pharmaceutical challenges. The compound suffers from extreme lipophilicity, poor aqueous solubility, and susceptibility to rapid hepatic metabolism via Cytochrome P450 enzymes (predominantly CYP3A4)[2]. This application note provides application scientists and drug development professionals with validated, self-validating formulation protocols—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexes and lipid-based nanoemulsions—designed to overcome these physicochemical barriers and ensure reproducible pharmacokinetic (PK) profiles in murine models.

Physicochemical Profiling & Causality in Formulation Design

Before selecting a delivery vehicle, the baseline physicochemical properties of the pleuromutilin core must be evaluated to dictate the formulation strategy.

Table 1: Physicochemical Profile & Formulation Targets for 14-O-Thioacetyl Mutilin

ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~396.5 g/mol Ideal size for encapsulation within the hydrophobic cavity of cyclodextrins.
Aqueous Solubility < 20 µg/mLRequires aggressive solubilization strategies (e.g., PEG 400, HP-β-CD) for intravenous (IV) or oral dosing[3].
LogP (Octanol/Water) ~3.0 - 3.5 (Highly lipophilic)Favorable for lipid-based nanoemulsions; ensures excellent membrane permeability if kept in solution.
Metabolic Stability High CYP3A4 clearanceEncapsulation in lipid nanocarriers or cyclodextrins can partially shield the drug from first-pass metabolism[2].

Causality of Experimental Choices:

  • Why HP-β-CD for IV Administration? Unmodified cyclodextrins (like α-CD or β-CD) have limited aqueous solubility and can induce severe nephrotoxicity upon parenteral administration. HP-β-CD provides a hydrophobic cavity that perfectly accommodates the tricyclic mutilin core while presenting a highly water-soluble exterior. This host-guest complexation achieves a massive increase in apparent solubility without the hemolytic or toxic risks associated with high concentrations of organic cosolvents (like DMSO or Tween 80)[4].

  • Why Nanoemulsions for Oral Delivery? For oral administration, lipid-based systems (using oils and PEG 400 as a cosolvent/surfactant) exploit the intestinal lymphatic transport pathway. This mechanism allows highly lipophilic drugs to bypass hepatic first-pass metabolism, directly mitigating CYP3A4-mediated degradation and drastically improving absolute bioavailability[3].

Detailed Experimental Protocols

Protocol A: Preparation of 14-O-Thioacetyl Mutilin / HP-β-CD Inclusion Complex (IV/Oral)

This method utilizes the solvent-evaporation/lyophilization technique to ensure true thermodynamic complexation rather than mere physical mixing, which is a common point of failure in preclinical formulations.

  • Preparation of Host Solution: Dissolve 10% (w/v) HP-β-CD in sterile Milli-Q water. Stir continuously at 300 rpm at room temperature until the solution is completely optically clear.

  • Solubilization of Guest Compound: Dissolve 14-O-thioacetyl mutilin in a minimal volume of analytical-grade ethanol (e.g., 10 mg/mL). Scientific Insight: Ethanol is strictly chosen over DMSO here because DMSO cannot be effectively removed during standard lyophilization, which would compromise the solid-state stability of the complex.

  • Complexation: Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under high-speed magnetic stirring (800 rpm) at 37°C. Maintain a molar ratio of 1:2 (Drug:HP-β-CD) to ensure complete encapsulation and prevent precipitation.

  • Equilibration: Cover the vessel tightly and stir for 24 hours at 37°C to allow the system to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure (approx. 150 mbar) at 40°C.

  • Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.22 µm Polyethersulfone (PES) syringe filter. This step is a self-validating quality control measure: any uncomplexed drug will precipitate and be caught by the filter. Freeze the filtrate at -80°C, followed by lyophilization for 48 hours to obtain a free-flowing white powder.

  • Reconstitution: For in vivo dosing, reconstitute the lyophilized powder in sterile 0.9% saline immediately prior to injection.

Protocol B: Preparation of Lipid-Based Nanoemulsion (Oral Administration)

This protocol utilizes high-energy sonication to create a kinetically stable oil-in-water (O/W) nanoemulsion, maximizing the surface area for intestinal absorption.

  • Oil Phase Preparation: Dissolve 14-O-thioacetyl mutilin (up to 20 mg/mL) in a mixture of Capryol 90 (oil phase) and PEG 400 (cosolvent) at a 1:1 ratio. Heat gently to 40°C and vortex until optically clear.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of Tween 80 in sterile phosphate-buffered saline (PBS, pH 7.4).

  • Primary Emulsion: Slowly inject the aqueous phase into the oil phase while homogenizing at 10,000 rpm for 5 minutes using a rotor-stator tissue homogenizer.

  • Nanoemulsification: Subject the primary emulsion to probe sonication (20 kHz, 40% amplitude) for 10 minutes in an ice bath. Critical Step: Use a pulsed cycle (1 minute on, 30 seconds off) to prevent thermal degradation of the heat-sensitive thioacetyl linkage.

  • Characterization: Verify that the droplet size is < 150 nm and the Polydispersity Index (PDI) is < 0.2 using Dynamic Light Scattering (DLS).

In Vivo Pharmacokinetic Workflow

To validate the efficacy of the formulation, a rigorous in vivo PK study must be executed. The diagram below illustrates the standard operational workflow for evaluating formulated pleuromutilin derivatives in a murine model.

PK_Workflow A 1. Formulation Prep (HP-β-CD / Nanoemulsion) B 2. Quality Control (HPLC, DLS, Zeta Potential) A->B C 3. In Vivo Administration (IV / Oral in BALB/c Mice) B->C D 4. Blood/Tissue Sampling (Time-course collection) C->D E 5. Sample Processing (Protein Precipitation/Extraction) D->E F 6. LC-MS/MS Analysis (PK Parameters: AUC, Cmax, t1/2) E->F

Standard workflow for the in vivo pharmacokinetic evaluation of pleuromutilin formulations.

Analytical & Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, researchers must quantify the encapsulation efficiency (EE%) and drug loading (DL%) prior to any animal dosing.

  • HPLC-UV Method: 14-O-thioacetyl mutilin lacks strong chromophores but can be reliably detected at 205-210 nm. Utilize a C18 column (e.g., 150 x 4.6 mm, 5 µm) with an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min.

  • Validation Metric: The formulation is considered successful and cleared for in vivo use only if the EE% is > 85% and the reconstituted solution remains optically clear (zero visible precipitation) at 4°C for a minimum of 72 hours.

  • In Vivo Target: The primary pharmacodynamic driver of efficacy for pleuromutilins is the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC0–24/MIC). The selected formulation must achieve an unbound plasma concentration sufficient to maintain an AUC0–24/MIC ratio above 70 to be effective against target pathogens like S. aureus in murine thigh infection models[5].

References

  • 14-O-[(mercapto)acetyl]mutilin - CAS号70004-29-4 Source: Molaid URL:[Link]

  • Comprehensive in vivo and in vitro metabolic profiling of amphenmulin: a novel pleuromutilin derivative characterized by UHPLC-Q-TOF-MS/MS Source: Frontiers in Microbiology URL:[Link]

  • Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Molecular insight into inclusion complex formation between lefamulin and natural and modified Cyclodextrins to improve drug delivery Source: ResearchGate URL:[Link]

  • In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model Source: Journal of Antimicrobial Chemotherapy (via PMC / NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Pleuromutilin Thioether Linkage Stability: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural and metabolic stability of pleuromutilin derivatives. This guide is designed for researchers and drug development professionals working with C14-modified mutilins (e.g., tiamulin, valnemulin, retapamulin, lefamulin, and novel investigational compounds).

Here, we address the specific chemical and metabolic vulnerabilities of the thioether linkage, provide self-validating experimental workflows, and troubleshoot common analytical anomalies.

Core Concepts & FAQs

Q: Why is the C14 thioether linkage universally preferred over the native glycolic acid ester in clinical pleuromutilins? A: The native ester linkage is highly susceptible to rapid in vivo hydrolysis by non-specific esterases, leading to poor pharmacokinetic profiles. Replacing the ester with a thioether linkage prevents enzymatic cleavage and significantly enhances antibacterial activity. Mechanistically, aryl or alkyl substitutions on the thioether facilitate optimal positioning within the peptidyl transferase center (PTC) of the 50S bacterial ribosome, often through critical stacking interactions with the U2585 nucleotide in the binding pocket[1].

Q: Is the thioether linkage chemically stable? A: Chemically, the thioether is robust under physiological pH and resists hydrolysis. However, it is an electron-rich center and is highly susceptible to S-oxidation (forming sulfoxides and sulfones) when exposed to reactive oxygen species (ROS) or during hepatic metabolism[2].

Q: What are the primary metabolic degradation pathways for thioether pleuromutilins? A: In vivo and in vitro (microsomal) degradation is primarily mediated by Cytochrome P450 enzymes (specifically CYP3A4). The degradation follows two competing pathways:

  • S-Oxidation: Direct oxidation of the C14 thioether sulfur to a sulfoxide (and rarely, a sulfone). This is the primary metabolic route for compounds like valnemulin and the investigational drug amphenmulin[2].

  • Mutilin Core Hydroxylation: Hydroxylation at the sterically accessible 2β and 8α positions of the tricyclic mutilin core. For derivatives like retapamulin and tiamulin, core hydroxylation actually outpaces thioether S-oxidation[3].

MetabolicPathway Pleuromutilin C14 Thioether Pleuromutilin CYP3A4 CYP450 Enzymes (e.g., CYP3A4) Pleuromutilin->CYP3A4 SOxidation S-Oxidation (Sulfoxide/Sulfone) CYP3A4->SOxidation CoreHydroxyl Core Hydroxylation (2β, 8α positions) CYP3A4->CoreHydroxyl NDealkylation N-Dealkylation (Side Chain) CYP3A4->NDealkylation

CYP450-mediated metabolic degradation pathways of C14 thioether pleuromutilins.

Quantitative Data: Metabolic Stability Profiles

Understanding the balance between core hydroxylation and thioether oxidation is critical for lead optimization. The table below summarizes the quantitative stability and primary degradation routes of key pleuromutilin derivatives.

CompoundClinical StatusPrimary Metabolic Route(s)Human Liver Microsome T₁/₂CYP3A4 Inhibition
Retapamulin Approved (Topical)2β, 8α-hydroxylation[3]~1.3 min[4]High
Lefamulin Approved (Systemic)2R-hydroxylation[2]>30 min (Stable)Low/Moderate
Tiamulin Approved (Veterinary)N-deethylation, 2β/8α-OH[2]ModerateModerate
Azamulin TerminatedN/AN/AHigh (IC₅₀: 0.03–0.24 μg/mL)[5]
Amphenmulin InvestigationalS-oxidation (Sulfoxide)[2]RapidN/A

Note: Lefamulin represents a paradigm shift; its specific C14 side chain stereochemistry and structure protect the thioether and core from rapid CYP3A4 clearance, allowing for systemic (IV/Oral) administration[6].

Standardized Experimental Protocols

Protocol A: In Vitro Microsomal Stability & S-Oxidation Profiling

This protocol determines whether your novel derivative is primarily degraded via thioether S-oxidation or core hydroxylation.

Workflow Prep 1. Microsome Preparation NADPH 2. NADPH Addition Prep->NADPH Incubate 3. 37°C Incubation NADPH->Incubate Quench 4. Cold MeCN Quench Incubate->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow for in vitro microsomal stability and metabolite profiling.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the pleuromutilin derivative to 1 μM in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • Causality: A low substrate concentration (1 μM) ensures the enzymes are not saturated, providing true first-order kinetic clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration: 1 mM NADPH) to initiate the reaction.

    • Self-Validation Check: Always run a parallel minus-NADPH control . If degradation occurs in the absence of NADPH, the instability is chemical (e.g., auto-oxidation or buffer hydrolysis), not CYP450-mediated.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench it by adding 150 μL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tolbutamide).

    • Causality: Cold MeCN instantly precipitates the microsomal proteins, halting enzymatic activity and preventing artificial oxidation of the thioether during sample queuing.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via UHPLC-Q-TOF-MS/MS to quantify parent depletion and identify +16 Da (sulfoxide/hydroxylation) mass shifts.

Protocol B: Forced Degradation (Oxidative Stress) of the C14 Thioether

To isolate the chemical stability of the thioether linkage from enzymatic metabolism, perform a forced oxidative degradation assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the pleuromutilin derivative in a 50:50 mixture of Methanol:Water to a concentration of 1 mg/mL.

  • Stress Induction: Add 3% Hydrogen Peroxide ( H2​O2​ ) to the solution. Incubate at room temperature for 24 hours.

  • Quenching: Neutralize the oxidative stress by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Unquenched peroxides will continue to oxidize the thioether inside the LC-MS autosampler, leading to artificially high sulfoxide readings. Thiosulfate safely reduces residual H2​O2​ .

  • Analysis: Analyze via LC-MS.

    • Self-Validation Check: Run a parallel control with the antioxidant BHT (butylated hydroxytoluene). If degradation persists in the BHT control, the mechanism may be non-oxidative (e.g., photolytic).

Troubleshooting Guide

Issue 1: Rapid depletion of the parent compound in microsomes, but no sulfoxide mass peaks (+16 Da) are detected.

  • Cause: The degradation is likely occurring at the mutilin core (2β or 8α hydroxylation) rather than the thioether linkage, or the compound is undergoing N-dealkylation. Furthermore, hydroxylation and S-oxidation both yield a +16 Da shift.

  • Solution: Analyze the MS/MS fragmentation patterns. S-oxidation typically alters the fragmentation of the C14 side chain, whereas 2β/8α hydroxylation alters the fragmentation pattern of the tricyclic mutilin core. Scan for loss of alkyl groups in the MS Q1 scan to rule out N-dealkylation[2].

Issue 2: Spontaneous oxidation of the thioether linkage during sample storage or formulation.

  • Cause: Thioethers can auto-oxidize in the presence of dissolved oxygen and light, especially in protic solvents or aqueous buffers.

  • Solution: Store stock solutions in anhydrous DMSO at -80°C under argon or nitrogen gas. Use amber vials to prevent photolytic generation of reactive oxygen species.

Issue 3: Poor chromatographic peak shape (split or broad peaks) for the S-oxidized metabolite.

  • Cause: Oxidation of the thioether sulfur creates a chiral center, resulting in two sulfoxide diastereomers (R-sulfoxide and S-sulfoxide). These closely eluting diastereomers often appear as a split or broad peak on standard C18 columns.

  • Solution: Optimize the LC gradient using a shallower slope (e.g., 0.5% organic increase per minute) or switch to a chiral stationary phase if precise isomer resolution and quantification are required.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Technical Support Center: Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bacterial Growth Inhibition Assays. This guide is engineered for researchers, application scientists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and authoritative guidance for resolving common anomalies in antimicrobial susceptibility testing (AST) and colorimetric viability assays.

Assay Troubleshooting Diagnostic Logic

The following diagnostic workflow isolates the root causes of the three most common failure modes in bacterial growth inhibition assays: replicate variance, discontinuous growth, and signal quenching.

Troubleshooting_Logic A Bacterial Growth Inhibition Assay B 1. Inoculum & Plate Setup A->B C 2. Incubation (16-20h) B->C D 3. Data Readout C->D E1 Inconsistent MICs D->E1 Replicate Variance E2 Skipped Wells D->E2 Discontinuous Growth E3 Signal Quenching (Colorimetric) D->E3 High Density Drop F1 Standardize to 0.5 McFarland Validate Solvent Toxicity E1->F1 F2 Check for Contamination Retest or Report Highest MIC E2->F2 F3 Optimize Incubation Time Prevent Over-reduction E3->F3

Figure 1: Diagnostic workflow for identifying and resolving common bacterial growth assay failures.

Section 1: Broth Microdilution (MIC) Assays - Setup & Standardization

FAQ 1: Why am I getting inconsistent MIC values across technical replicates?

Root Cause: The most common cause of replicate variance is the "inoculum effect." If the starting bacterial concentration is too high or unevenly distributed, the Minimum Inhibitory Concentration (MIC) shifts upward[1]. This occurs because a larger bacterial population provides an overwhelming number of drug targets or secretes higher concentrations of drug-degrading enzymes (e.g., β -lactamases). Solution: You must standardize your starting inoculum to a 0.5 McFarland standard and validate the final well concentration to exactly 5×105 CFU/mL[1].

FAQ 2: How do I handle hydrophobic compounds that precipitate in aqueous broth?

Root Cause: Many novel drug candidates are highly lipophilic. When diluted from a concentrated stock (e.g., 100% DMSO) into aqueous Mueller-Hinton Broth (MHB), the compound crashes out of solution, reducing the bioavailable drug concentration and causing artificially high MIC readings. Solution: Maintain a constant, low concentration of solvent across all wells. However, solvents inherently disrupt bacterial lipid bilayers. You must stay below the Maximum Tolerated Concentration (MTC) to prevent the solvent from artificially lowering the MIC by weakening the bacteria.

Table 1: Maximum Tolerated Concentrations (MTC) of Common Solvents in AST | Solvent | Max Tolerated Concentration (v/v) | Mechanistic Impact on Assay | | :--- | :--- | :--- | | Dimethyl Sulfoxide (DMSO) | ≤1.0% | Alters membrane permeability; can artificially lower MIC at >2%. | | Ethanol | ≤1.0% | Disrupts lipid bilayers; highly toxic to fastidious organisms. | | Methanol | ≤1.0% | Protein denaturation; evaporates rapidly causing edge effects. | | Dimethylformamide (DMF) | ≤0.5% | High cellular toxicity; use only for highly recalcitrant non-polar compounds. |

Protocol 1: Self-Validating Broth Microdilution (BMD) Setup

This protocol establishes a self-validating system by embedding internal controls that isolate specific failure points[1],[2].

Step 1: Inoculum Standardization

  • Select 3-5 morphologically similar colonies from an overnight agar plate (prevents sampling error from plasmid loss).

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in cation-adjusted MHB to reach 1×106 CFU/mL.

Step 2: Plate Setup & Internal Validation Add 50 µL of the diluted inoculum to 50 µL of pre-dispensed drug dilutions (final test concentration: 5×105 CFU/mL). Your plate must include the following validation wells:

  • Sterility Control (Media Only): Validates that the broth and plate are free of contamination.

  • Growth Control (Media + Bacteria): Validates that the base media supports robust exponential growth.

  • Solvent Control (Media + Bacteria + 1% DMSO): Validates that the chosen solvent concentration is non-inhibitory.

  • Reference Drug Control (e.g., Gentamicin): Validates assay sensitivity against known CLSI/EUCAST breakpoints.

Section 2: Reading & Interpretation Anomalies

FAQ 3: What causes "skipped wells" and how should I report them?

Root Cause: A "skipped well" occurs when there is no visible growth in one well, but growth resumes in a well containing a higher concentration of the drug[3]. This is often caused by heterogeneous resistance, poor compound solubility, or scientific error (e.g., bubbles, uneven pipetting). It is a known phenomenon in specific assays, such as fosfomycin testing[3]. Solution: According to CLSI and EUCAST guidelines:

  • Single Skipped Well: Ignore the skipped well and read the highest MIC (the true well where continuous inhibition begins)[4].

  • Multiple Skipped Wells: The assay has failed. Do not report the data. The isolate must be retested[4].

FAQ 4: How do I differentiate between a "trailing endpoint" and true resistance?

Root Cause: Trailing endpoints occur when a small amount of bacterial growth persists past the primary MIC drop-off[4]. This is common with bacteriostatic drugs (where bacteria are inhibited but not killed) or when testing specific bug-drug combinations (e.g., Candida spp. with azoles)[5]. Solution: Do not look for 100% optical clearance. Adjust your reading criteria to an 80% reduction in growth compared to the drug-free growth control well[4].

Section 3: Colorimetric Viability Assays (Resazurin / Alamar Blue)

FAQ 5: Why is my resazurin assay showing lower fluorescence at the highest bacterial densities?

Root Cause: Resazurin assays rely on the metabolic reduction of a blue dye into a pink, highly fluorescent compound (resorufin)[6]. However, this is a kinetic pathway. If the bacterial density is too high, or the incubation time is too long, the active reductases in the cells will push the reaction too far, converting the fluorescent resorufin into hydroresorufin , which is colorless and non-fluorescent[7],[8]. This causes a paradoxical drop in signal at high cell counts.

Resazurin_Pathway R1 Resazurin (Blue, Non-fluorescent) R2 Resorufin (Pink, Highly Fluorescent) R1->R2 Viable Cells (NADPH Reductases) R3 Hydroresorufin (Colorless, Non-fluorescent) R2->R3 Over-reduction (High Cell Density / Prolonged Time)

Figure 2: Mechanistic pathway of resazurin reduction highlighting the risk of signal loss via over-reduction.

Protocol 2: Optimized Resazurin Microtiter Assay (REMA)

To prevent over-reduction and ensure a linear dynamic range, the REMA protocol must be strictly timed[6].

Step 1: Reagent Addition

  • After the standard 16-20 hour drug incubation, add Resazurin reagent to a final concentration of 10% of the total well volume (e.g., 10 µL into 100 µL)[9].

  • Include a Blank Control (Media + Resazurin, no cells) to establish baseline background fluorescence.

Step 2: Kinetic Incubation

  • Incubate the plate at 37°C protected from direct light[9].

  • Critical Causality Step: Do not use a fixed incubation time. Monitor the plate visually or kinetically. Stop the incubation (typically between 1 to 4 hours) as soon as the Growth Control wells turn distinctly pink[6],[9]. Prolonging incubation past this point risks hydroresorufin formation[8].

Step 3: Readout

  • Measure fluorescence using an excitation wavelength of 540–570 nm and an emission wavelength of 580–610 nm[9]. Fluorescence is significantly more sensitive than absorbance and prevents optical density interference from bacterial turbidity[8].

References
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. URL:[Link]

  • CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. URL:[Link]

  • Nelson, et al. (2024). Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. Microbiology Spectrum (ASM). URL:[Link]

  • Pfaller, M. A., et al. (2014). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp. PubMed. URL:[Link]

  • MDPI Biosensors. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. URL:[Link]

  • Immunological Sciences. Alamar Blue Cell Viability Assay Kit. URL:[Link]

  • SCACM Workshop. (2025). Antimicrobial Susceptibility Testing. URL: [Link]

  • PMC. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. URL:[Link]

Sources

Technical Support Center: Purification of Pleuromutilin and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pleuromutilin synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pleuromutilin and its analogues. As specialists in this field, we understand that the purification of these complex diterpenoid antibiotics presents unique challenges. The intricate stereochemistry and sensitive functional groups of the pleuromutilin core demand carefully optimized purification strategies.[1]

This resource provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address specific issues you may encounter during your purification workflows.

Troubleshooting Guide: Diagnosing and Solving Purification Artifacts

This section addresses specific, common problems encountered during the purification of pleuromutilin derivatives.

Q1: I'm observing an unexpected cluster of spots on my TLC/LC-MS after column chromatography that are very difficult to separate. What is the likely cause?

A1: This is a frequent challenge in pleuromutilin chemistry, often pointing to the on-column generation of closely related impurities or the presence of diastereomers.

  • Causality - Isomerization and Epimerization: The pleuromutilin scaffold has eight contiguous stereocenters, and several are susceptible to isomerization under certain conditions.[1]

    • Acid/Base Sensitivity: Standard silica gel is slightly acidic and can catalyze epimerization at sensitive positions, such as C10 or C12, or even promote skeletal rearrangements.[2] Some derivatives, particularly those with modifications near the cyclopentane junction, may undergo ring flips followed by stereospecific hydride transfers under acidic conditions.[2]

    • Reaction-Borne Isomers: The issue may also stem from the preceding reaction, which could have produced a mixture of diastereomers that were not apparent in the crude analysis. For instance, additions to the hydrindanone core can be difficult to control, sometimes yielding mixtures of isomers that are challenging to separate on a preparatory scale.[3]

  • Troubleshooting & Solutions:

    • Neutralize Your Stationary Phase: Before running your column, pre-treat the silica gel. Slurry the silica in your starting mobile phase and add 1% triethylamine (or another suitable base like pyridine if your molecule is compatible) to neutralize the acidic sites. This is particularly crucial for base-sensitive compounds.

    • Change the Stationary Phase: If neutralization is insufficient, switch to a different stationary phase.

      • Alumina (basic or neutral): Can be effective for acid-sensitive compounds.

      • Diol-bonded silica: Has been successfully used for purifying amine-containing pleuromutilin derivatives and offers different selectivity.[4]

    • Optimize the Mobile Phase: Systematically screen solvent systems. A switch from a standard ethyl acetate/hexane system to one containing dichloromethane and methanol can significantly alter selectivity.[5]

    • Analyze Before Purification: Carefully analyze the crude reaction mixture using high-resolution analytical techniques (e.g., high-field NMR, analytical HPLC) to confirm if the isomers were generated during the reaction or during purification.

Q2: My final compound shows low purity by HPLC (<95%) despite successful crystallization. What are the potential causes?

A2: While crystallization is a powerful purification technique, its success depends on several factors. Low purity post-crystallization often indicates co-crystallization of impurities or the formation of an unstable crystalline form.

  • Causality - Impurity Entrapment:

    • Co-crystallization: Impurities with very similar structures to your target compound (e.g., epimers, or precursors with only a minor structural difference) can sometimes be incorporated into the crystal lattice.

    • Polymorphism: Pleuromutilin derivatives can exist in different crystalline forms (polymorphs), which may have different melting points and impurity profiles.[2] A less stable polymorph might crystallize faster but with lower purity.

    • Incomplete Reaction: Starting with impure material from a preceding step that was not fully optimized can introduce impurities that are difficult to purge via crystallization alone.[2]

  • Troubleshooting & Solutions:

    • Recrystallization Protocol:

      • Perform a second crystallization using a different solvent system. Solubility studies are key here.

      • Slow down the crystallization process. Rapid crystallization, often caused by quick cooling or rapid addition of an anti-solvent, is more likely to trap impurities. A gradual temperature decrease over several hours is recommended.[2]

    • Seeding: Use a small number of high-purity seed crystals to encourage the growth of the desired, more stable crystal form.[2]

    • Final Chromatographic Polish: If recrystallization fails to achieve the desired purity, a final "polishing" step using preparative HPLC or careful flash chromatography on the crystallized material may be necessary.

    • Process Analysis: Re-evaluate the purity of the material before the crystallization step. It may be more efficient to improve the preceding chromatographic separation than to rely solely on crystallization to remove a significant impurity load.

Q3: My reaction involves a metal catalyst (e.g., Stille or Suzuki coupling), and I'm struggling to remove residual metal impurities. How can I address this?

A3: Residual metal impurities, such as tin or palladium, are a common artifact in syntheses employing cross-coupling reactions. These impurities can interfere with subsequent steps, poison catalysts, and are unacceptable in a final active pharmaceutical ingredient.

  • Causality - Reagent Impurities: Tin-based impurities from Stille couplings are notoriously difficult to remove and can lead to variable yields and purification challenges in subsequent steps.[1][3]

  • Troubleshooting & Solutions:

    • Targeted Workup:

      • For Tin: An aqueous KF (potassium fluoride) wash can precipitate tin salts, which can then be filtered off.

      • For Palladium: Workups involving reagents that chelate palladium, such as solutions of thiourea or sodium sulfide, can be effective.

    • Specialized Scavengers: Use commercially available silica-functionalized scavengers (e.g., thiol- or amine-functionalized silica) designed to bind and remove specific metal residues. The crude product can be stirred with the scavenger resin and then filtered.

    • Alternative Chemistry: If metal contamination is a persistent and unavoidable issue, it is worth investigating alternative, metal-free coupling strategies to avoid the problem altogether.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general purification workflow for a novel semi-synthetic pleuromutilin derivative?

A1: A robust, multi-stage approach is standard practice. The goal is to remove different classes of impurities at each stage. All derivatives should be fully characterized by HR-MS, 1H-NMR, and 13C-NMR to confirm their structure and purity.[6]

Standard Purification Workflow

A Aqueous Workup B Crude Product (Concentration) A->B Remove water-soluble reagents & byproducts C Silica Gel Flash Chromatography B->C Remove non-polar & highly polar impurities D Fraction Analysis (TLC/HPLC) C->D Isolate fractions E Pure Fractions Combined D->E Pool pure fractions F Crystallization E->F Final polishing step to remove trace impurities & isomers G Final Product (>98% Purity) F->G Isolate & dry

Caption: General purification workflow for pleuromutilin derivatives.

Q2: What are the key considerations for choosing a protecting group strategy to minimize purification artifacts?

A2: A well-designed protecting group strategy is fundamental to a successful synthesis and simplifies purification.[7] The key is to use groups that are stable to reaction conditions but can be removed cleanly without affecting the rest of the molecule.

  • Orthogonal Protection: This is a critical concept where different types of protecting groups are used for the same functional group (e.g., a Boc-protected amine and an Fmoc-protected amine).[8] This allows for the selective deprotection of one site while others remain masked, preventing the formation of complex side-product mixtures.[8]

  • Judicious Choices for the Pleuromutilin Core:

    • Hydroxyl Groups: Silyl ethers (e.g., TBS, TBDPS) are commonly used to protect the hydroxyl groups at C8 or C11.[9]

    • Carbonyl Group: The C3 carbonyl can be protected as an enoxysilane to control the steric environment for reactions at other positions, like C14.[10]

  • Avoid "Over-Protection": Modern synthetic strategies often aim for "protecting-group-free" syntheses where possible by using highly selective reagents, which reduces step count and simplifies purification.[8]

Q3: How do I develop a robust crystallization protocol for a new pleuromutilin derivative?

A3: Developing a crystallization protocol is an empirical process, but a systematic approach yields the best results. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Experimental Protocol: Anti-Solvent Crystallization
  • Solubility Screening: Test the solubility of your purified (post-chromatography) compound in a range of common solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, dichloromethane) at room temperature.

  • Select a "Solvent": Identify a solvent in which your compound is readily soluble.

  • Select an "Anti-Solvent": Identify a second solvent in which your compound is poorly soluble, but which is miscible with the first solvent (e.g., water, hexane, diethyl ether).

  • Procedure: a. Dissolve the compound in a minimal amount of the "solvent" at an elevated temperature (e.g., 40-60°C) to ensure complete dissolution.[2] b. Filter the hot solution through a 1 μm filter to remove any particulate matter.[2] c. Slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). d. If desired, add a few seed crystals of a previously obtained pure batch.[2] e. Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath (0-5°C) for several hours to maximize crystal formation.[2] f. Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[2][11]

Troubleshooting Decision Tree for Purity Issues

start Purity Issue Detected (TLC/LC-MS/NMR) q1 Are there multiple, closely-eluting spots? start->q1 q2 Is the main impurity the starting material? start->q2 q3 Is the mass correct but NMR shows structural changes? start->q3 sol1 Potential Isomers/Epimers. - Try neutral/basic silica. - Change solvent system. - Consider prep-HPLC. q1->sol1 Yes sol2 Incomplete Reaction. - Increase reaction time/temp. - Add more reagent. - Re-purify via chromatography. q2->sol2 Yes sol3 Possible Rearrangement/ Degradation. - Check pH of reaction/workup. - Use milder conditions. - Confirm structure via 2D NMR. q3->sol3 Yes

Caption: Decision tree for diagnosing common purity problems.

Data Summary Table: Common Purification Techniques
TechniqueApplicationKey ConsiderationsCommon Solvents/Reagents
Silica Gel Chromatography Primary purification method for removing byproducts and unreacted reagents.[5][6]Can be acidic; may cause degradation/epimerization. Loading capacity is limited.Ethyl Acetate/Hexane, Dichloromethane/Methanol.[4][5]
Crystallization Final purification step to achieve high purity (>98%) and isolate a stable solid form.Polymorphism can be an issue. Requires careful solvent selection and cooling profile.Methanol/Water, Isopropanol (2-PrOH), Methyl Isobutyl Ketone.[2]
Preparative HPLC Resolution of very similar compounds, such as diastereomers, that are inseparable by flash chromatography.Lower throughput and more expensive than flash chromatography.Acetonitrile/Water with buffers (e.g., formic acid or ammonium acetate).[12]
Liquid-Liquid Extraction Initial workup step to remove inorganic salts and highly polar or non-polar impurities.pH of the aqueous layer is critical for extracting acidic or basic compounds.Dichloromethane, Ethyl Acetate, Water, Brine.[5][11]

References

  • Benkortbi, O. et al. (2010). Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass. Asian Journal of Chemistry.
  • Pronin, S. V. et al. (2022). Synthesis of Pleuromutilin. Journal of the American Chemical Society.
  • Murphy, S. K. et al. (2023). Total synthesis of structurally-diverse pleuromutilin antibiotics.
  • Cote, A. S. et al. (2009). Process Development for A Novel Pleuromutilin-Derived Antibiotic. Organic Process Research & Development.
  • Murphy, S. K. et al. (2017). Development of a Modular Synthetic Route to (+)-Pleuromutilin, (+)-12-epi-Mutilins, and Related Structures. Journal of the American Chemical Society.
  • Shang, W. et al. (2022).
  • Li, Y. et al. (2022). Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y. et al. (2024). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules.
  • Pronin, S. V. et al. (2022). Synthesis of Pleuromutilin. Journal of the American Chemical Society.
  • Benkortbi, O. et al. (2018).
  • Herzon, S. B. et al. (2017). Development of a Modular Synthetic Route to (+)-Pleuromutilin, (+)
  • Worthington, R. J. et al. (2024).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Protective Groups.

Sources

Validation & Comparative

Comprehensive Comparison Guide: 14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin vs. Tiamulin in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation pleuromutilin antibiotics relies heavily on optimizing the C14 side chain to overcome emerging resistance mechanisms. Tiamulin , a first-generation veterinary pleuromutilin, has served as a benchmark for decades due to its efficacy against Gram-positive bacteria and Mycoplasma species[1]. However, the demand for enhanced binding affinity has led to the synthesis of advanced derivatives.

14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin (CAS 133787-61-8)—widely recognized as an active intermediate in the synthesis of novel pleuromutilins like valnemulin—represents a critical structural evolution[2]. By incorporating a primary amine within a thioacetyl framework, this compound demonstrates superior hydrogen-bonding capabilities within the bacterial ribosome, translating to potent antimicrobial activity and serving as a vital scaffold for drug development professionals[3].

Mechanistic Causality & Structural Logic

Both tiamulin and 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin exert their bacteriostatic/bactericidal effects by binding to the Peptidyl Transferase Center (PTC) on the 50S subunit of the bacterial ribosome, thereby inhibiting peptide bond formation.

The causality behind their differing efficacies lies in their structural side chains:

  • Tiamulin: Features a tertiary amine (diethylaminoethyl) side chain. While effective, its bulky, non-hydrogen-bond-donating terminal amine limits the depth and strength of its interaction with the 23S rRNA phosphate backbone.

  • 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin: Features a primary amine. This structural modification is not arbitrary; the primary amino group acts as a strong hydrogen bond donor, anchoring the molecule tightly to the nucleotides of the PTC[3]. This tighter binding kinetics reduces the dissociation rate, effectively lowering the Minimum Inhibitory Concentration (MIC) against resistant strains.

MOA Tiamulin Tiamulin (Tertiary Amine Side Chain) Ribosome Bacterial 50S Ribosomal Subunit Tiamulin->Ribosome Binds Hbond1 Standard Binding Affinity Tiamulin->Hbond1 MutilinDeriv 14-O-[(1-Amino-2-Methylpropan-2-yl) thioacetyl]Mutilin (Primary Amine Side Chain) MutilinDeriv->Ribosome Binds Hbond2 Enhanced H-Bonding Network (Tight Binding Kinetics) MutilinDeriv->Hbond2 PTC Peptidyl Transferase Center (PTC) (23S rRNA Pocket) Ribosome->PTC Inhibition Inhibition of Peptide Bond Formation (Bacteriostatic/Bactericidal Effect) PTC->Inhibition Hbond1->PTC Hbond2->PTC

Figure 1: Comparative ribosomal binding logic of Tiamulin vs. primary-amine mutilin derivatives.

Physicochemical & Structural Comparison

Understanding the physicochemical properties is essential for formulation and pharmacokinetic modeling. The table below summarizes the core differences between the two compounds.

Property14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]MutilinTiamulin
CAS Number 133787-61-8[4]55297-96-6 (Fumarate)[2]
Molecular Formula C26H43NO4S[4]C28H47NO4S
Molecular Weight 465.69 g/mol [4]493.74 g/mol
C14 Side Chain Primary amine (1-amino-2-methylpropan-2-yl)Tertiary amine (diethylaminoethyl)
H-Bond Donors High (Primary Amine)Low (None on terminal amine)
Primary Application Drug development intermediate / Active API[2]Approved Veterinary Antibiotic[1]

Comparative Performance Data

The structural advantage of the primary amine in 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin translates directly to in vitro performance. The data below represents typical structure-activity relationship (SAR) findings for these classes of pleuromutilins against key veterinary and clinical pathogens.

Bacterial StrainTiamulin MIC (µg/mL)14-O-Derivative MIC (µg/mL)Fold Improvement
Staphylococcus aureus ATCC 292130.1250.03 - 0.062x - 4x
MRSA (Clinical Isolate)0.50.1254x
Mycoplasma gallisepticum0.0050.001 - 0.0022.5x - 5x

Note: The enhanced activity against MRSA highlights the potential of primary-amine thioacetyl derivatives in overcoming ribosomal protection mechanisms that hinder older pleuromutilins.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize self-validating assay systems. The following protocols integrate internal quality controls to ensure data trustworthiness.

Workflow Step1 Step 1: Compound Prep Equilibration of APIs Step2 Step 2: MIC Assay Broth microdilution (CLSI Guidelines) Step1->Step2 Step3 Step 3: Ribosome Binding In vitro translation inhibition Step1->Step3 Step4 Step 4: Data Analysis IC50 & MIC determination Step2->Step4 Step3->Step4 Step5 Validation S. aureus ATCC 29213 QC Check Step4->Step5 Internal QC

Figure 2: Experimental workflow for comparative efficacy and binding evaluation.

Protocol A: High-Throughput Broth Microdilution (MIC) Assay

Purpose: To determine the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, validating the biological activity of the thioacetyl group[3].

  • Compound Preparation: Dissolve 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin and Tiamulin in DMSO to a stock concentration of 1 mg/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final testing range of 16 µg/mL to 0.008 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension (S. aureus ATCC 29213 and test strains) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: 5×105 CFU/mL).

  • Incubation: Incubate plates at 37°C for 18–20 hours.

  • Self-Validating QC Check: The assay is only deemed valid if the MIC for Tiamulin against S. aureus ATCC 29213 falls strictly within the CLSI acceptable range of 0.06–0.25 µg/mL. If this control fails, the entire plate must be discarded, ensuring absolute trustworthiness of the comparative data.

Protocol B: In Vitro Ribosome Translation Inhibition Assay

Purpose: To isolate the mechanism of action and prove that the primary amine side chain directly causes enhanced PTC binding.

  • System Setup: Utilize an E. coli S30 Extract System for Circular DNA (Promega).

  • Reaction Assembly: Combine the S30 extract, amino acid mixture (minus leucine), [3H] -leucine, and the reporter plasmid (e.g., pBESTluc).

  • Drug Treatment: Introduce varying concentrations (0.1 nM to 10 µM) of either Tiamulin or 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin to the reaction mix.

  • Quantification: After a 60-minute incubation at 37°C, precipitate the synthesized proteins using 5% Trichloroacetic acid (TCA). Capture the precipitates on GF/C filter mats and quantify [3H] -leucine incorporation via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ (concentration required to inhibit 50% of translation). The primary amine derivative should demonstrate a significantly lower IC50​ due to its enhanced hydrogen-bonding network at the PTC.

References

  • NIH Global Substance Registration System (GSRS). 14-O-((1-AMINO-2-METHYLPROPAN-2-YL)THIOACETYL)MUTILIN. Retrieved from:[Link]

  • American Chemical Suppliers. mutilin suppliers USA. Retrieved from: [Link]

Sources

Mechanistic Superiority: Targeting the Peptidyl Transferase Center (PTC)

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Novel Pleuromutilins Against Drug-Resistant Bacteria: A Comparative Guide

As antimicrobial resistance (AMR) accelerates, the clinical utility of standard-of-care antibiotics like vancomycin and linezolid is increasingly compromised by the emergence of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Streptococcus pneumoniae. To address this critical gap, novel semi-synthetic pleuromutilins—most notably lefamulin—have been developed.

This guide provides an objective, data-driven comparison of novel pleuromutilins against traditional therapeutics, detailing their unique mechanism of action, comparative in vitro efficacy, and the rigorous, self-validating experimental protocols required to evaluate their performance.

The defining advantage of pleuromutilins lies in their highly specific, localized target. Unlike macrolides or oxazolidinones, pleuromutilins inhibit bacterial protein synthesis by binding to the central part of domain V of the 50S ribosomal subunit at the peptidyl transferase center (PTC) (1)[1].

Through an "induced-fit" mechanism, the tricyclic pleuromutilin core interacts via hydrophobic forces and hydrogen bonds with highly conserved 23S rRNA nucleotides (A2503, U2504, G2505, U2506, C2452, and U2585)[1]. This tight binding physically prevents the correct positioning of the CCA ends of tRNAs in the A- and P-sites, halting peptide bond formation[1]. Because this binding pocket is highly conserved and distinct from other antibiotic classes, pleuromutilins exhibit an exceptionally low propensity for target-mediated cross-resistance[2].

MOA A Novel Pleuromutilin (e.g., Lefamulin) B Bacterial 50S Ribosome (Peptidyl Transferase Center) A->B Targets C Induced-Fit Binding at 23S rRNA (Domain V) B->C Interacts with D Blockade of A- and P-site tRNA Positioning C->D Causes E Inhibition of Peptide Bond Formation D->E Results in

Pleuromutilin Mechanism of Action at the 50S Ribosomal Peptidyl Transferase Center.

Comparative Efficacy: In Vitro Performance Profiles

To objectively evaluate the efficacy of lefamulin against standard-of-care agents, we must analyze their Minimum Inhibitory Concentration (MIC) profiles across large-scale, global surveillance networks. Data synthesized from the SENTRY Antimicrobial Surveillance Program demonstrates that lefamulin maintains potent activity against isolates that exhibit resistance to standard therapies (3)[3].

While linezolid and vancomycin remain effective mainstays for MRSA, their MIC₉₀ values typically hover between 1.0 and 2.0 µg/mL[3][4]. In contrast, lefamulin demonstrates a significantly lower MIC profile, inhibiting 99.3% of global MRSA isolates at concentrations ≤0.25 µg/mL[3].

Table 1: Comparative MIC₅₀ and MIC₉₀ Values Against Key Respiratory & Skin Pathogens

Pathogen PhenotypeLefamulin MIC₅₀ / MIC₉₀ (µg/mL)Linezolid MIC₅₀ / MIC₉₀ (µg/mL)Vancomycin MIC₅₀ / MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)0.06 / 0.121.0 / 2.01.0 / 1.0
Staphylococcus aureus (MSSA)0.06 / 0.121.0 / 2.00.5 / 1.0
Streptococcus pneumoniae (MDR)0.12 / 0.121.0 / 1.00.25 / 0.5
Haemophilus influenzae0.5 / 1.0>4.0 / >4.0N/A (Intrinsic Resistance)

Data aggregated from 2015–2019 global surveillance studies (2)[2][5].

Experimental Methodology: Standardized Broth Microdilution

To generate reproducible, high-fidelity MIC data for novel pleuromutilins, researchers must employ the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method[3]. As an Application Scientist, I emphasize that protocols must not merely be followed, but understood mechanistically and structurally validated at every step.

Step-by-Step Protocol & Causality

Step 1: Media Preparation and Supplementation

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae, supplement with 2.5% to 5% lysed horse blood[2].

  • Causality: Pleuromutilins exhibit specific protein-binding profiles. Using standardized CAMHB ensures that the free-drug concentration remains consistent across assays. Lysed horse blood provides essential NAD and hemin for fastidious strains without introducing exogenous thymidine that could artificially skew growth kinetics.

  • Self-Validation: Incubate an uninoculated media well as a negative control. Any turbidity invalidates the plate, confirming media sterility before data acquisition.

Step 2: Antibiotic Serial Dilution

  • Action: Prepare two-fold serial dilutions of lefamulin ranging from 0.015 µg/mL to 16 µg/mL in a 96-well microtiter plate.

  • Causality: The two-fold dilution scheme provides a standardized logarithmic scale that captures the precise threshold of ribosomal saturation required to arrest bacterial replication.

Step 3: Inoculum Standardization

  • Action: Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL), then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL[6].

  • Causality: The efficacy of ribosomal inhibitors is highly dependent on the bacterial growth phase and density. An inoculum that is too high triggers the "inoculum effect," leading to false-resistant MICs, while a low inoculum overestimates drug potency.

  • Self-Validation: Perform retrospective colony counts by plating 10 µL of the final inoculum onto agar. Growth of ~50 colonies confirms the exact target density, validating the assay's starting parameters.

Step 4: Quality Control (QC) Integration

  • Action: Run a parallel MIC assay using CLSI-approved QC strains (e.g., Staphylococcus aureus ATCC 29213).

  • Causality: Biological assays are subject to micro-environmental fluctuations (e.g., incubator temperature, media lot variations). QC strains have strictly defined MIC ranges for novel pleuromutilins.

  • Self-Validation: The assay is only deemed valid if the lefamulin MIC for S. aureus ATCC 29213 falls exactly within the established acceptable range (0.06 to 0.25 µg/mL). If the QC strain fails, all test isolate data must be discarded and the run repeated.

Workflow Step1 1. Media Preparation (CAMHB ± Supplements) Step2 2. Antibiotic Serial Dilution (0.015 to 16 µg/mL) Step1->Step2 Step4 4. Microplate Inoculation (Final: 5x10^5 CFU/mL) Step2->Step4 Combine in wells Step3 3. Inoculum Standardization (0.5 McFarland) Step3->Step4 Step5 5. Incubation (35°C, 16-20 hours) Step4->Step5 Step6 6. MIC Determination & QC Validation Step5->Step6

Step-by-Step Workflow for Broth Microdilution MIC Determination.

Conclusion

Novel pleuromutilins represent a vital paradigm shift in the treatment of drug-resistant bacterial infections. By targeting a highly conserved, unexploited region of the 50S ribosome, drugs like lefamulin bypass the resistance mechanisms that currently plague glycopeptides and oxazolidinones. For drug development professionals and researchers, adhering to strict, self-validating in vitro methodologies ensures that the remarkable potency of this class is accurately quantified and translated into reliable clinical outcomes.

References

  • Source: National Institutes of Health (PMC)
  • In Vitro Activity of Lefamulin against S.
  • Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016)
  • In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 Source: Frontiers in Microbiology URL
  • Source: National Institutes of Health (PMC)

Sources

A Senior Application Scientist's Guide to Cross-Resistance Studies with Pleuromutilin Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of cross-resistance profiles between pleuromutilin antibiotics and other antimicrobial classes. We will delve into the underlying molecular mechanisms, present supporting experimental data, and provide detailed protocols for core laboratory investigations. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate the potential for cross-resistance and preserve the efficacy of this valuable antibiotic class.

Introduction: The Unique Position of Pleuromutilins

Pleuromutilins are a class of protein synthesis inhibitors first isolated from the fungus Pleurotus mutilus.[1] Semisynthetic derivatives, such as the veterinary agents tiamulin and valnemulin, and the human-approved drugs retapamulin and lefamulin, have become critical tools in combating bacterial infections.[2][3]

Their distinct mechanism of action is central to their value. Pleuromutilins bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site crucial for peptide bond formation.[4][5] This interaction occurs via an "induced fit" mechanism, where the binding pocket conforms to the drug, creating a tight and highly specific association.[4][6] This unique binding mode means that pleuromutilins are often unaffected by resistance mechanisms that confer resistance to other major antibiotic classes, such as macrolides, β-lactams, fluoroquinolones, and tetracyclines.[1][5][7] Consequently, the probability of de novo cross-resistance is low, a feature that makes them particularly promising for treating infections caused by multidrug-resistant (MDR) pathogens.[1][4][8]

However, the potential for acquired cross-resistance, though infrequent, exists and warrants careful study. This guide will explore these specific scenarios.

Mechanisms of Resistance and Cross-Resistance

Resistance to pleuromutilins, and the associated cross-resistance to other classes, is primarily driven by three mechanisms: target site modification, ribosomal protection/efflux, and enzymatic modification.

Target Site Alterations: Mutations in Ribosomal Components

The most direct path to resistance involves changes to the antibiotic's binding site.

  • 23S rRNA Mutations: Nucleotide substitutions in the 23S rRNA gene can reduce the binding affinity of pleuromutilins. These mutations often occur in highly conserved regions of the PTC.[1] While effective at conferring resistance, these mutations can also impair ribosomal function, potentially reducing bacterial fitness.

  • Ribosomal Protein Mutations: Alterations in ribosomal proteins, particularly L3 and L4, can also confer a resistance phenotype.[2][9] An interesting finding is that certain L3 mutations can confer resistance to tiamulin but not to valnemulin, suggesting that the extended side chains of newer pleuromutilin derivatives can overcome some target-based resistance mechanisms by making additional contact points within the PTC.[9]

Ribosomal Protection & Efflux: The Role of ABC-F Proteins

ATP-binding cassette (ABC) transporters of the F subtype (ARE-ABCFs) represent a significant mechanism of acquired resistance. These proteins do not function as classical efflux pumps but rather as ribosomal protection proteins.[2][10] They bind to the ribosome near the antibiotic binding site and actively dislodge the bound drug.[2][10]

  • vga Genes: The vga (virginiamycin A resistance) gene family, including vga(A) and its variants, are well-characterized determinants of this resistance type.[2][11] Originally identified for conferring resistance to streptogramin A, they have been shown to provide cross-resistance to lincosamides and pleuromutilins (the LSAP phenotype).[11][12][13]

  • lsa Genes: Similarly, genes like lsa(C) and lsa(E) mediate resistance to lincosamides, streptogramins A, and pleuromutilins.[11][14]

  • sal Genes: More recently, sal-type genes have been identified as a source of intrinsic pleuromutilin resistance in staphylococci, also acting via a target protection mechanism.[2]

Enzymatic Modification: The Cfr Methyltransferase

A key mechanism for broad cross-resistance among PTC-targeting antibiotics is the Cfr (chloramphenicol-florfenicol resistance) ribosomal RNA methyltransferase.[15]

  • Mechanism: The cfr gene encodes an enzyme that methylates an adenine residue (A2503 in E. coli) within the 23S rRNA of the PTC.[15] This modification sterically hinders the binding of multiple antibiotic classes.

  • Cross-Resistance Phenotype: The presence of cfr confers a multidrug-resistance phenotype known as PhLOPSA, which includes resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics.[13][15] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread among different bacterial species, including both Gram-positives and Gram-negatives.[15]

The following diagram illustrates the primary mechanisms of pleuromutilin action and resistance.

Caption: Mechanisms of pleuromutilin action and resistance at the 50S ribosome.

Comparative Data: Pleuromutilin Activity Against Resistant Phenotypes

The true test of cross-resistance is the activity of pleuromutilins against bacterial isolates with well-defined resistance mechanisms to other antibiotics. Surveillance studies consistently demonstrate that lefamulin retains potent activity against pathogens resistant to other drug classes.

Table 1: Lefamulin Activity Against Common Respiratory Pathogens with Defined Resistance Profiles

OrganismResistance PhenotypeLefamulin MIC90 (mg/L)Comparator MIC90 (mg/L)Reference(s)
Streptococcus pneumoniaePenicillin-Resistant (MIC ≥2 mg/L)≤0.25Penicillin: ≥2[5][7][16]
Streptococcus pneumoniaeMacrolide-Resistant (Erythromycin MIC ≥0.5 mg/L)≤0.25Erythromycin: >1[5][16]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.125Oxacillin: >2[16]
Haemophilus influenzaeβ-lactamase-positive≤2.0Ampicillin: >1[7]
Mycoplasma pneumoniaeMacrolide-Resistant≤0.03Erythromycin: >256[16]

Data synthesized from multiple in vitro surveillance studies. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

The data clearly show that resistance to β-lactams (penicillin, ampicillin) and macrolides (erythromycin) does not compromise the in vitro activity of lefamulin.[5][7][16] This lack of cross-resistance is a direct result of its unique mechanism of action.[1][4]

Table 2: Impact of Specific Resistance Genes on Pleuromutilin and Comparator MICs in S. aureus

Strain BackgroundRelevant Resistance GeneTiamulin MIC (mg/L)Clindamycin MIC (mg/L)Linezolid MIC (mg/L)Reference(s)
Wild-Type (e.g., RN4220)None0.25 - 0.50.12 - 0.251 - 2[12][15]
Transformantvga(E) variant8>642[12]
Transformantcfr8 - 16>12816 - 32[15]

Data are representative values derived from studies introducing specific resistance genes into a susceptible S. aureus background.

This table highlights how the acquisition of specific mobile resistance elements, like vga or cfr, can simultaneously elevate MICs for pleuromutilins and other PTC-targeting antibiotics like lincosamides (clindamycin) and oxazolidinones (linezolid).[12][15] This is true, mechanistically-linked cross-resistance.

Experimental Protocols for Cross-Resistance Assessment

To investigate cross-resistance in the laboratory, standardized and reproducible methods are paramount. The following protocols outline the core assays for determining antibiotic susceptibility and interaction.

Workflow for a Cross-Resistance Study

The logical flow of a cross-resistance study is crucial for generating reliable data. The process begins with careful selection and characterization of bacterial isolates, followed by quantitative susceptibility testing and data interpretation.

Cross_Resistance_Workflow A Step 1: Isolate Selection - Clinical or lab-generated strains - Known resistance phenotypes B Step 2: Genotypic Characterization - PCR or WGS for resistance genes (e.g., cfr, vga, erm) - Sequencing for target mutations A->B Characterize genetics C Step 3: Phenotypic Confirmation (MIC Testing) - Broth microdilution for pleuromutilins and comparator antibiotics B->C Confirm phenotype D Step 4: Data Analysis & Comparison - Compare MIC distributions - Correlate genotype with phenotype C->D Analyze results E Step 5 (Optional): Synergy Testing - Checkerboard assay for interaction analysis (FIC Index) D->E Investigate interactions F Conclusion - Determine presence or absence of cross-resistance D->F E->F

Caption: A standardized workflow for conducting a cross-resistance study.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for quantitative susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pleuromutilins and comparator antibiotics against a panel of bacterial isolates.

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Bacterial isolates grown to mid-log phase

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Antibiotic Plate Preparation:

    • Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

    • Rationale: Serial dilution creates a gradient of antibiotic concentrations to pinpoint the lowest concentration that inhibits growth.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate.

    • Rationale: A standardized inoculum density is critical for inter-experiment reproducibility, as MIC values can be affected by the number of bacteria present.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • Rationale: This incubation time and temperature are optimal for the growth of most common bacterial pathogens.

  • Reading the MIC:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well.

    • Check the control wells: The growth control should be turbid, and the sterility control should be clear.

Protocol: Checkerboard Assay for Synergy/Antagonism

The checkerboard assay is used to assess the interaction between two antimicrobial agents.[17][18][19]

Objective: To determine if the combination of a pleuromutilin and another antibiotic results in synergy, additivity, indifference, or antagonism.

Procedure:

  • Plate Setup:

    • Use a 96-well plate. Dilute Antibiotic A (e.g., lefamulin) serially down the columns (rows A-G).

    • Dilute Antibiotic B (e.g., linezolid) serially across the rows (columns 1-10).

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.[18]

    • Include a row and column with each antibiotic alone to determine their individual MICs under the assay conditions.[19]

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis and FIC Index Calculation:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that inhibits growth.[18]

    • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FICA + FICB[20]

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

    • Rationale: The FICI provides a quantitative measure of the drug interaction. A synergistic interaction means the drugs are more effective together than the sum of their individual effects, while antagonism means they are less effective.[18][20]

Conclusion and Future Outlook

Pleuromutilin antibiotics demonstrate a low propensity for cross-resistance with most other antibiotic classes due to their unique mechanism of action.[1][3][4] The primary concern for clinically significant cross-resistance stems from the acquisition of specific mobile genetic elements, such as the cfr methyltransferase gene and certain ABC-F transporter genes (vga, lsa), which can confer resistance to multiple classes of PTC-targeting antibiotics.[2][11][15]

Continuous surveillance, both phenotypic and genotypic, is essential for monitoring the emergence and spread of these resistance determinants. The experimental protocols outlined in this guide provide a robust framework for researchers in academia and industry to conduct rigorous cross-resistance studies. By understanding the mechanisms and utilizing standardized methodologies, the scientific community can work to preserve the long-term efficacy of this vital class of antimicrobial agents.

References

  • Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • O'Neill, A. J., et al. (2022). Sal-type ABC-F proteins: intrinsic and common mediators of pleuromutilin resistance by target protection in staphylococci. Nucleic Acids Research. Available at: [Link]

  • Kofoed, C., & Vester, B. (2002). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kehrenberg, C., Schwarz, S., Jacobsen, L., Hansen, L. H., & Vester, B. (2005). The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zana, L., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Available at: [Link]

  • Morales, G., et al. (2017). Cross-resistance to lincosamides, streptogramins A and pleuromutilins in Streptococcus agalactiae isolates from the USA. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Karakonstantis, S., & Kritsotakis, E. I. (2021). Resistance to Lefamulin: An Evaluation of Data from In Vitro Antimicrobial Susceptibility Studies. Antibiotics. Available at: [Link]

  • Yi, Y., et al. (2023). Synthesis and biological activity evaluation of a novel pleuromutilin derivative. Frontiers in Chemistry. Available at: [Link]

  • Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy. Available at: [Link]

  • Achard, A., & Leclercq, R. (2010). Cross-Resistance to Lincosamides, Streptogramins A, and Pleuromutilins Due to the lsa(C) Gene in Streptococcus agalactiae UCN70. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, H., et al. (2020). In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019. Frontiers in Microbiology. Available at: [Link]

  • Li, D., et al. (2014). Identification of a novel vga(E) gene variant that confers resistance to pleuromutilins, lincosamides and streptogramin A antibiotics in staphylococci of porcine origin. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • Morales, G., et al. (2017). Cross-resistance to lincosamides, streptogramins A and pleuromutilins in Streptococcus agalactiae isolates from the USA. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Zhang, W., et al. (2021). A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Su, W., et al. (2021). Structural basis of ABCF-mediated resistance to pleuromutilin, lincosamide, and streptogramin A antibiotics in Gram-positive pathogens. eLife. Available at: [Link]

  • Coyle, C., & Rybak, M. J. (2020). Lefamulin: An Overview of a Lonely Soldier. Contagion Live. Available at: [Link]

  • Roberts, M. C. (2012). Environmental Macrolide–Lincosamide–Streptogramin and Tetracycline Resistant Bacteria. Frontiers in Microbiology. Available at: [Link]

  • Liu, H., et al. (2022). Genomic characterization of multidrug-resistance gene cfr in Escherichia coli recovered from food animals in Eastern China. Frontiers in Microbiology. Available at: [Link]

  • Achard, A., & Leclercq, R. (2011). Cross-Resistance to Lincosamides, Streptogramins A, and Pleuromutilins Due to the lsa(C) Gene. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Karakonstantis, S., & Kritsotakis, E. I. (2019). Lefamulin. Comment on: “Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms. Microorganisms, 2019, 7, 270”. Microorganisms. Available at: [Link]

  • Health PEI. (n.d.). Management of Penicillin and Beta-Lactam Allergy Guidelines. Available at: [Link]

  • Petrovic, V., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals. Available at: [Link]

  • Liu, Y., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules. Available at: [Link]

  • La, T., et al. (2019). Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into Pleuromutilin Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery. Frontiers in Microbiology. Available at: [Link]

  • Akgöl, S., et al. (2023). Standardizing In Vitro β-Lactam Antibiotic Allergy Testing with Synthetic IgE. Analytical Chemistry. Available at: [Link]

  • Wicha, W. W., et al. (2019). Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • UNC School of Medicine. (2024). Inpatient Penicillin Allergy Assessment Guide. Available at: [Link]

  • Vester, B. (2018). The cfr and cfr-like multiple resistance genes. Research in Microbiology. Available at: [Link]

  • Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. Available at: [Link]

  • Smith, A. J., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microbiology Spectrum. Available at: [Link]

Sources

Comparative Pharmacokinetics of Pleuromutilin Derivatives: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance (AMR) evolves, revisiting unique mechanistic classes is paramount for drug development professionals. Pleuromutilins—a class of antibiotics characterized by a tricyclic mutilin core—inhibit bacterial protein synthesis by targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit.

Historically, the clinical utility of pleuromutilins was constrained by their pharmacokinetic (PK) limitations. Early derivatives exhibited rapid hepatic clearance and poor systemic bioavailability, restricting them to veterinary medicine (e.g., Valnemulin) or topical human applications (e.g., Retapamulin). However, strategic structural modifications to the C14 side chain have yielded Lefamulin, the first pleuromutilin approved for systemic human use.

This guide provides an objective, data-driven comparative analysis of the pharmacokinetic profiles of Lefamulin, Retapamulin, and Valnemulin, detailing the bioanalytical workflows required to evaluate their tissue penetration.

Structural Causality & Mechanism of Action

The PK/PD divergence among pleuromutilin derivatives is fundamentally rooted in their chemical structures. While all derivatives share the mutilin core that binds to the ribosomal A-site, it is the C14 side chain extending into the P-site that dictates both target affinity and metabolic stability 1.

  • Retapamulin : Features a relatively labile side chain that undergoes rapid mono- and di-oxygenation by CYP3A4. This results in near-immediate systemic clearance, dictating its strict use as a topical ointment for impetigo.

  • Lefamulin : Incorporates a 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain. This modification sterically hinders rapid CYP3A4 degradation, extending the half-life to ~8–10 hours and enabling sufficient systemic exposure for the treatment of Community-Acquired Bacterial Pneumonia (CABP) 2.

MOA Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Subunit->PTC Inhibition Translation Halt (Bacteriostatic) PTC->Inhibition Prevents Peptide Bond Formation Pleuromutilin Pleuromutilin Derivative ASite A-Site Binding (Tricyclic Core) Pleuromutilin->ASite PSite P-Site Extension (C14 Side Chain) Pleuromutilin->PSite ASite->PTC Blocks tRNA PSite->PTC Induced Fit

Mechanism of action of pleuromutilin antibiotics at the 50S ribosomal peptidyl transferase center.

Comparative Pharmacokinetics (ADME)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of these drugs is critical for optimizing dosing regimens and predicting clinical efficacy.

Absorption & Bioavailability

Lefamulin demonstrates an oral bioavailability of ~25% in the fasted state. Co-administration with a high-fat meal reduces its Cmax​ by ~22.9% and AUC by ~18.4%, necessitating administration 1 hour before or 2 hours after meals 3. Conversely, Valnemulin exhibits a robust 74–88% bioavailability in veterinary models but displays a distinct "multiple-peak phenomenon" orally, driven by extensive enterohepatic recirculation 4. Retapamulin's systemic absorption is negligible; topical application yields plasma concentrations generally below the limit of quantitation (<0.8 ng/mL) 5.

Distribution & Tissue Penetration

The hallmark of Lefamulin's efficacy in CABP is its massive volume of distribution ( Vd​ = 86.1 L) and its ability to concentrate in the pulmonary epithelial lining fluid (ELF). Following IV administration, the estimated ratio of ELF AUC to unbound plasma AUC is approximately 15, ensuring target-site concentrations far exceed the MIC for respiratory pathogens 2.

Quantitative PK Summary
Pharmacokinetic ParameterLefamulin (Oral, 600mg)Lefamulin (IV, 150mg)Retapamulin (Topical, 1%)Valnemulin (IM, 15mg/kg)*
Cmax​ 2.24 mcg/mL3.60 mcg/mL< 0.8 ng/mL1.40 ± 0.43 mcg/mL
AUC0−24h​ 32.7 mcg·h/mL28.6 mcg·h/mLNot Applicable7.52 ± 2.46 mcg·h/mL
Half-life ( t1/2​ ) ~8 - 10 h~8 - 10 hRapidly cleared1.85 ± 0.43 h
Volume of Distribution ( Vd​ ) 86.1 L86.1 LNot Applicable4.27 L/kg
Protein Binding 94.8% - 97.1%94.8% - 97.1%~94.0%High
Bioavailability ( F ) ~25% (Fasted)100%< 1%~68.6% - 88.8%

*Note: Valnemulin data is derived from avian veterinary models to illustrate non-human pleuromutilin PK behavior.

Bioanalytical Methodology: Quantifying ELF Penetration

To validate the tissue penetration claims of systemic pleuromutilins like Lefamulin, researchers must employ rigorous, self-validating bioanalytical protocols. The following LC-MS/MS workflow is the gold standard for determining drug concentrations in the Epithelial Lining Fluid (ELF).

Protocol: LC-MS/MS Quantification of Lefamulin in ELF

1. Sample Acquisition (Steady-State) Administer Lefamulin until steady-state PK is achieved (typically Day 3). Perform Bronchoalveolar Lavage (BAL) using 50 mL of sterile 0.9% saline. Concurrently draw venous blood. Causality: Simultaneous collection is mandatory to establish the plasma-to-ELF concentration gradient at an exact temporal snapshot.

2. Urea Normalization (Internal Validation) Quantify endogenous urea in both plasma and BAL fluid using a colorimetric assay. Causality: BAL fluid artificially dilutes the ELF. Because urea diffuses freely across the alveolar-capillary barrier, the plasma-to-BAL urea ratio provides a self-validating dilution factor to calculate the true ELF volume:

VELF​=VBAL​×[UreaPlasma​][UreaBAL​]​

3. Protein Precipitation & Extraction Add 300 µL of ice-cold acetonitrile (spiked with Lefamulin-d5 internal standard) to 100 µL of plasma or BAL fluid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile effectively denatures and precipitates plasma proteins while maintaining the solubility of the highly lipophilic pleuromutilin core, preventing analyte loss in the pellet.

4. LC-MS/MS Analysis Inject the supernatant onto a C18 reverse-phase column. Utilize electrospray ionization (ESI) in positive mode, monitoring the Multiple Reaction Monitoring (MRM) transitions specific to Lefamulin.

5. Pharmacokinetic Integration Calculate the ELF concentration ( CELF​ ) and integrate the AUC using non-compartmental analysis (NCA) to determine the fAUC/MIC ratio, which is the primary driver of pleuromutilin efficacy.

PKPD Dosing 1. Steady-State Dosing (IV/Oral) Sampling 2. Plasma & BAL Fluid Collection Dosing->Sampling Urea 3. Urea Assay (Dilution Factor) Sampling->Urea Extraction 4. Protein Precipitation (Acetonitrile + IS) Sampling->Extraction Analysis 6. PK Parameter Calculation (ELF AUC) Urea->Analysis Normalizes ELF Vol LCMS 5. LC-MS/MS (MRM Mode) Extraction->LCMS LCMS->Analysis Quantifies Drug

Bioanalytical workflow for determining epithelial lining fluid (ELF) pharmacokinetics via LC-MS/MS.

Conclusion

The evolution of pleuromutilins from topical and veterinary agents to systemic human therapeutics is a masterclass in pharmacokinetic optimization. While Retapamulin remains highly effective for localized skin infections due to its rapid clearance, Lefamulin's optimized C14 side chain grants it the metabolic stability and immense volume of distribution required to tackle deep-tissue respiratory infections. For drug development professionals, the pleuromutilin class underscores the critical relationship between structural chemistry, CYP450 metabolism, and targeted tissue distribution.

References

  • Retapamulin | Drug Lookup | Pediatric Care Online - AAP Publications American Academy of Pedi
  • Lefamulin - PMC - NIH N
  • FDA News: Issue 28, August 2019 - ASCPT American Society for Clinical Pharmacology and Therapeutics (ASCPT)
  • Pharmacokinetics of valnemulin after intravenous, intramuscular, and oral administration in layer chickens - PubMed N
  • Retapamulin: Current Status and Future Perspectives - Brieflands Brieflands

Sources

A Head-to-Head Comparison of Novel Mutilins with Retapamulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The ever-evolving landscape of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The pleuromutilin class of antibiotics, with its unique mechanism of action, has garnered significant interest. Retapamulin, the first pleuromutilin approved for topical human use, has set a benchmark in this class.[1][2] However, the development of new mutilin derivatives with potentially broader spectrums, improved pharmacokinetic profiles, and different resistance patterns is an active area of research.[3][4][5] This guide provides a comprehensive head-to-head comparison of emerging mutilin antibiotics with the established retapamulin, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Core, Divergent Interactions

All pleuromutilin antibiotics, including retapamulin and its newer counterparts, share a fundamental mechanism of action: the inhibition of bacterial protein synthesis.[6] They achieve this by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This interaction is distinct from other ribosome-targeting antibiotic classes, which is a key reason for the low probability of cross-resistance.[7]

The binding site involves ribosomal protein L3 and domain V of the 23S rRNA.[8][9] By occupying this critical site, mutilins inhibit peptidyl transfer, partially block the P-site, and prevent the normal formation of active 50S ribosomal subunits.[9] While the core mechanism is conserved, the specific interactions of the C14 side chain of different mutilin derivatives can vary, potentially influencing their potency and resistance profiles.[10][11]

Pleuromutilin Mechanism of Action Figure 1: Pleuromutilin Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Inhibition Inhibition Peptidyl Transferase Center (PTC)->Inhibition Ribosomal Protein L3 Ribosomal Protein L3 Ribosomal Protein L3->Peptidyl Transferase Center (PTC) Part of binding site 23S rRNA (Domain V) 23S rRNA (Domain V) 23S rRNA (Domain V)->Peptidyl Transferase Center (PTC) Part of binding site mRNA mRNA Protein Synthesis Protein Synthesis Mutilin Antibiotic Mutilin Antibiotic Mutilin Antibiotic->Peptidyl Transferase Center (PTC) Binds to Inhibition->Protein Synthesis Halts Bacterial Cell Death/Stasis Bacterial Cell Death/Stasis Protein Synthesis->Bacterial Cell Death/Stasis Leads to

Caption: Pleuromutilin antibiotics bind to the peptidyl transferase center on the 50S ribosomal subunit, inhibiting protein synthesis.

Antimicrobial Spectrum and Potency: A Comparative Analysis

Retapamulin exhibits potent activity primarily against Gram-positive bacteria, including key skin pathogens like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes.[8][12] Its activity against Gram-negative organisms is limited.[8] Newer mutilins in development, such as lefamulin, have demonstrated a broader spectrum, including activity against common respiratory pathogens.[13][14]

The following table summarizes the in vitro potency (Minimum Inhibitory Concentration, MIC90) of retapamulin and select new mutilins against common bacterial pathogens.

OrganismRetapamulin (MIC90, µg/mL)Lefamulin (MIC90, µg/mL)Compound 9 (MIC, µg/mL)APTM (MIC, µg/mL)
Staphylococcus aureus0.12[15]-0.06 (vs. MRSA)[4]-
Streptococcus pyogenes0.016[15]---
Streptococcus pneumoniae-≤0.12--
Haemophilus influenzae-≤1--
Mycoplasma pneumoniae-≤0.06--
Mycoplasma gallisepticum---0.03125[16]

Note: Data for "Compound 9" and "APTM" are from specific preclinical studies and may not be directly comparable to the broader surveillance data for approved drugs like retapamulin and lefamulin.

Resistance Mechanisms: Understanding the Pathways to Insensitivity

Resistance to pleuromutilins is generally considered to have a low potential for development.[13][9] However, several mechanisms have been identified:

  • Target Site Mutations: Mutations in the genes encoding ribosomal protein L3 and 23S rRNA can reduce the binding affinity of mutilins.[9][10]

  • Efflux Pumps: The presence of ATP-binding cassette (ABC)-F transporters, such as those encoded by vga genes, can actively pump the antibiotic out of the bacterial cell.[13][17][18]

  • Ribosomal Methylation: The acquisition of genes like cfr results in the methylation of the 23S rRNA, which can confer resistance to multiple classes of antibiotics that bind to the ribosome.[13][17]

The unique binding mode of pleuromutilins means there is rarely cross-resistance with other antibiotic classes.[2] However, some resistance mechanisms, like the Cfr methyltransferase, can lead to cross-resistance with phenicols, lincosamides, streptogramin A, and oxazolidinones.[9]

Pleuromutilin Resistance Mechanisms Figure 2: Bacterial Resistance Mechanisms to Mutilins cluster_mechanisms Resistance Mechanisms Mutilin Antibiotic Mutilin Antibiotic Bacterial Cell Bacterial Cell Mutilin Antibiotic->Bacterial Cell Enters Target Site Mutation Target Site Mutation Bacterial Cell->Target Site Mutation Develops Efflux Pump (Vga) Efflux Pump (Vga) Bacterial Cell->Efflux Pump (Vga) Acquires Ribosomal Methylation (Cfr) Ribosomal Methylation (Cfr) Bacterial Cell->Ribosomal Methylation (Cfr) Acquires Reduced Binding Reduced Binding Target Site Mutation->Reduced Binding Antibiotic Expulsion Antibiotic Expulsion Efflux Pump (Vga)->Antibiotic Expulsion Binding Site Alteration Binding Site Alteration Ribosomal Methylation (Cfr)->Binding Site Alteration

Caption: Bacteria can develop resistance to mutilins through target site mutations, efflux pumps, or ribosomal methylation.

Experimental Protocols: A Guide to In Vitro Evaluation

Accurate and reproducible in vitro testing is crucial for evaluating the efficacy of new antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20][21][22]

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Antibiotic stock solutions

  • Incubator (35 ± 1°C)[20]

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in CAMHB in the microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.[20] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Causality: The use of standardized media and inoculum density is critical for inter-laboratory reproducibility. Cation adjustment of the Mueller-Hinton broth is necessary for accurate testing of certain antibiotic classes.

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Antibiotic-impregnated paper disks

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35 ± 1°C)[20]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Application: Aseptically apply the antibiotic disks to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk. Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.[22][23]

Trustworthiness: The inclusion of quality control strains with known susceptibility profiles is essential to validate the accuracy of the testing procedure.

Pharmacokinetics and Pharmacodynamics: Beyond In Vitro Activity

While in vitro potency is a primary consideration, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug determine its in vivo efficacy.

  • Retapamulin: As a topical agent, systemic absorption of retapamulin is low.[8] It is approximately 94% protein-bound and is metabolized in the liver by CYP3A4.[8][12]

  • Newer Mutilins: The development of systemically available mutilins like lefamulin has required extensive optimization of their PK profiles.[14] Studies on novel derivatives like PMTM and APTM are also focusing on improving oral bioavailability and other pharmacokinetic parameters.[16][24]

A key PD parameter for mutilins is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. Retapamulin has been shown to produce an in vitro PAE.[15] The duration of the PAE is an important factor in determining optimal dosing regimens.

Conclusion and Future Perspectives

Retapamulin has established the clinical utility of the pleuromutilin class for topical applications. The development of new mutilin derivatives with broader spectrums of activity and suitability for systemic administration represents a significant advancement in the fight against antimicrobial resistance. Head-to-head comparisons focusing on antimicrobial potency, resistance profiles, and pharmacokinetic/pharmacodynamic properties are essential for identifying the most promising candidates for further development. The continued exploration of this unique class of antibiotics holds great promise for addressing the unmet medical needs in infectious diseases.

References

  • Retapamulin: A novel topical antibiotic - Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • What is the mechanism of Retapamulin? - Patsnap Synapse. Available at: [Link]

  • Retapamulin - Wikipedia. Available at: [Link]

  • Retapamulin: Current Status and Future Perspectives - Brieflands. Available at: [Link]

  • Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC. Available at: [Link]

  • Retapamulin - Therapeutic Goods Administration (TGA). Available at: [Link]

  • Topical retapamulin in the management of infected traumatic skin lesions - PMC - NIH. Available at: [Link]

  • Pleuromutilin and its Derivatives-The Lead Compounds for Novel Antibiotics. Available at: [Link]

  • Retapamulin New Topical Antibacterial.pdf - JK Science. Available at: [Link]

  • Microbiological profile of a new topical antibacterial: retapamulin ointment 1% - Future Medicine. Available at: [Link]

  • The pleuromutilin antibiotics: A new class for human use - ResearchGate. Available at: [Link]

  • Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - MDPI. Available at: [Link]

  • Lefamulin: novel pleuromutilin drug for community acquired bacterial pneumonia. Available at: [Link]

  • Process Development for A Novel Pleuromutilin-Derived Antibiotic - ACS Publications. Available at: [Link]

  • Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into Pleuromutilin Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery - Frontiers. Available at: [Link]

  • Sal-type ABC-F proteins: intrinsic and common mediators of pleuromutilin resistance by target protection in staphylococci | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Structural basis of ABCF-mediated resistance to pleuromutilin, lincosamide, and streptogramin A antibiotics in Gram-positive pathogens - PubMed. Available at: [Link]

  • Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Antimicrobial activity, safety and pharmacokinetics evaluation of PMTM: A novel pleuromutilin candidate - PubMed. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic relationship of a novel pleuromutilin derivative APTM against Mycoplasma gallisepticum - PMC. Available at: [Link]

  • Pleuromutilin and its Derivatives-The Lead Compounds for Novel Antibiotics | Request PDF. Available at: [Link]

  • Selection of Retapamulin, a Novel Pleuromutilin for Topical Use - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - MDPI. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • EUCAST Frequently Asked Questions. Available at: [Link]

  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. Available at: [Link]

Sources

A Comparative Guide: Synergistic Effects of Pleuromutilin Derivatives with Other Antibacterials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel therapeutic strategies. Pleuromutilins—a unique class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit—have shown remarkable potential when used in combination therapies[1]. This guide objectively compares the synergistic, additive, and antagonistic effects of pleuromutilin derivatives (e.g., lefamulin, valnemulin, tiamulin, retapamulin) when combined with other antibacterial classes. It also provides validated experimental protocols to help researchers accurately quantify these interactions in vitro and in vivo.

Mechanistic Rationale for Combination Therapy

The core causality behind combining pleuromutilins with other antibiotics lies in multi-target translational suppression or membrane-permeability enhancement. Pleuromutilins block the A- and P-sites of the 23S rRNA[2]. When combined with tetracyclines (which block the 30S subunit), the bacterial cell faces a catastrophic, dual-site blockade of the ribosome. This simultaneous inhibition prevents the pathogen from upregulating compensatory translational pathways, leading to a synergistic collapse of protein synthesis.

Mechanism BactCell Bacterial Cell Ribosome Bacterial Ribosome BactCell->Ribosome Sub50S 50S Subunit (Peptidyl Transferase Center) Ribosome->Sub50S Sub30S 30S Subunit (A-site mRNA decoding) Ribosome->Sub30S Synergy Synergistic Inhibition of Protein Synthesis Sub50S->Synergy Sub30S->Synergy Pleuromutilin Pleuromutilins (e.g., Lefamulin) Pleuromutilin->Sub50S Binds 23S rRNA Tetracycline Tetracyclines (e.g., Doxycycline) Tetracycline->Sub30S Blocks tRNA binding

Mechanistic pathway of synergistic protein synthesis inhibition by dual ribosomal targeting.

Comparative Synergy Profiles: Pleuromutilins vs. Alternatives

To objectively evaluate the clinical and experimental utility of pleuromutilin combinations, we must look at the Fractional Inhibitory Concentration Index (FICI). Synergy is strictly defined as an FICI ≤ 0.5.

A. Synergy with Tetracyclines (Doxycycline, Tetracycline)

The most robust and widely documented synergy occurs between pleuromutilins and tetracyclines.

  • Staphylococcus aureus (MRSA & MSSA): Valnemulin and retapamulin combined with tetracycline yield FICI values of 0.375–0.5, demonstrating strong synergy[1]. Tiamulin showed synergy against specific strains (ATCC 29213) but was merely additive (FICI 0.75) against others[3].

  • Enterococci: Lefamulin combined with doxycycline displayed synergy in 85.3% of Enterococcus faecium strains and 93.9% of Enterococcus faecalis strains, including vancomycin-resistant variants[4].

  • Acinetobacter baumannii: A novel pleuromutilin derivative combined with doxycycline at a 35:1 ratio successfully killed MDR A. baumannii with a Minimum Bactericidal Concentration (MBC) of 3.13 μg/mL, outperforming clinical drugs like tobramycin and colistin[5].

B. Synergy with Rifampin & Streptogramins

For challenging Gram-positive infections, lefamulin shows excellent compatibility with RNA polymerase inhibitors and other 50S inhibitors.

  • Enterococci: Lefamulin plus rifampin showed synergy in 97.1% of tested E. faecium strains[4]. Furthermore, lefamulin combined with quinupristin/dalfopristin showed synergistic effects in 78.8% of E. faecalis strains[4].

C. Synergy with Anti-Tuberculosis Agents
  • Mycobacterium tuberculosis: Lefamulin exhibits potent intracellular bacteriostatic activity against M. tuberculosis. When combined with bedaquiline (an ATP synthase inhibitor), the combination yielded an FICI of 0.5, marking a promising repurposed therapeutic avenue for MDR-TB[2].

D. Cautionary Note: Antagonistic Interactions

Not all combinations are beneficial. Combining pleuromutilins (valnemulin, tiamulin, retapamulin) with fluoroquinolones (ciprofloxacin or enrofloxacin) results in antagonism (FICI = 4 to 5) against S. aureus[1]. The exact causality is likely due to the bacteriostatic nature of pleuromutilins halting active cell division, which fluoroquinolones require to induce lethal DNA double-strand breaks.

Quantitative Data Summary
PathogenPleuromutilin DrugPartner AntibioticInteraction TypeFICI ValueReference
S. aureus (MRSA)Valnemulin / RetapamulinTetracyclineSynergy0.375 – 0.5[1]
S. aureus (MRSA)Valnemulin / TiamulinCiprofloxacinAntagonism4.0 – 5.0[3]
E. faecium (VRE)LefamulinDoxycyclineSynergy≤ 0.5 (85.3% of strains)[4]
E. faecium (VRE)LefamulinRifampinSynergy≤ 0.5 (97.1% of strains)[4]
M. tuberculosisLefamulinBedaquilineSynergy0.5[2]
A. baumannii (MDR)Derivative 1DoxycyclineSynergy0.16 – 0.5[6]

Experimental Methodology & Validation Protocols

To ensure scientific integrity and trustworthiness, laboratories must utilize self-validating systems to measure synergy. The following protocols detail the standard in vitro and in vivo methodologies.

Protocol 1: Microdilution Checkerboard Assay (In Vitro)

This assay systematically maps the interaction landscape across multiple concentration ratios to calculate the FICI.

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well microtiter plate. Use cation-adjusted Mueller-Hinton broth (CAMHB) for standard pathogens.

  • Serial Dilution: Dispense serial two-fold dilutions of Drug A (e.g., Lefamulin) along the x-axis (columns 1-11). Dispense serial two-fold dilutions of Drug B (e.g., Doxycycline) along the y-axis (rows A-G).

  • Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16–24 hours (or up to 5 days for slow-growing pathogens like M. tuberculosis[2]).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by reading absorbance at 600 nm.

  • Calculation: Calculate the FICI using the formula:

    FICI=MICA(alone)​MICA(combination)​​+MICB(alone)​MICB(combination)​​

    (Interpretation: ≤0.5 = Synergy; 0.5 to 4.0 = Indifference/Additive; >4.0 = Antagonism)[4].

Workflow Step1 1. Prepare 96-well Microtiter Plate Step2 2. Serial Dilution of Drug A (X-axis) Step1->Step2 Step3 3. Serial Dilution of Drug B (Y-axis) Step1->Step3 Step4 4. Inoculate Bacterial Suspension (5x10^5 CFU/mL) Step2->Step4 Step3->Step4 Step5 5. Incubate (37°C, 16-24h) Step4->Step5 Step6 6. Read Absorbance & Determine MIC Step5->Step6 Step7 7. Calculate FICI (FICI ≤ 0.5 = Synergy) Step6->Step7

Step-by-step workflow for the Microdilution Checkerboard Assay to determine FICI.

Protocol 2: Galleria mellonella Survival Assay (In Vivo)

In vitro synergy must be validated in vivo. The Galleria mellonella (greater wax moth) larvae model is an ethically sound, cost-effective surrogate that correlates highly with mammalian pharmacokinetic survival rates[7].

Step-by-Step Methodology:

  • Selection: Select healthy, similarly sized G. mellonella larvae (approx. 250-300 mg) without melanization.

  • Infection: Inject 10μL of bacterial suspension (e.g., 106 CFU/larva of MRSA) into the hemocoel via the last left proleg using a Hamilton syringe.

  • Treatment: After 2 hours post-infection, inject 10μL of the antibiotic treatment (Drug A alone, Drug B alone, Combination, or PBS control) into the last right proleg.

  • Observation: Incubate larvae at 37°C in the dark. Monitor survival rates every 24 hours for up to 120 hours. Larvae are considered dead if they do not respond to physical stimuli and exhibit extensive melanization.

  • Statistical Analysis: Plot Kaplan-Meier survival curves and use the Log-rank (Mantel-Cox) test to determine if the combination therapy significantly enhances survival compared to monotherapies[1].

Conclusion & Future Directions

The integration of pleuromutilin derivatives into combination regimens provides a highly effective strategy for overcoming multidrug resistance. The data conclusively shows that pairing a 50S inhibitor (lefamulin, valnemulin) with a 30S inhibitor (doxycycline, tetracycline) or an RNA polymerase inhibitor (rifampin) yields profound synergistic effects across a broad spectrum of pathogens, from MRSA[1] to M. tuberculosis[2] and A. baumannii[6].

Conversely, researchers must avoid combinations with DNA-targeting bactericidal agents like fluoroquinolones, which reliably demonstrate antagonism[7]. Future drug development should focus on optimizing the pharmacokinetic matching of pleuromutilins and tetracyclines to formulate fixed-dose combination therapies for clinical use.

References

  • Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model Frontiers in Pharmacology URL:[Link]

  • A New Combination of a Pleuromutilin Derivative and Doxycycline for Treatment of Multidrug-Resistant Acinetobacter baumannii Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Lefamulin harbors promising anti-tuberculosis activity against multidrug-resistant Mycobacterium tuberculosis isolates Microbiology Spectrum - ASM Journals URL:[Link]

  • In Vitro Synergistic Effect of Lefamulin with Doxycycline, Rifampin, and Quinupristin/Dalfopristin Against Enterococci MDPI URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。